2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Description
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Properties
IUPAC Name |
2-piperidin-4-yloxypyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCAJDYZCMOCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589989 | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-19-1 | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-(Piperidin-4-yloxy)pyrimidine and its dihydrochloride salt represent a crucial structural motif in contemporary drug discovery. This molecule serves as a versatile building block, or scaffold, for the synthesis of a wide array of pharmacologically active compounds. Its prevalence is particularly notable in the development of kinase inhibitors for oncology, where the pyrimidine core can engage in essential hydrogen bonding interactions within the ATP-binding site of target enzymes, while the piperidine moiety offers a vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.
Strategic Approach: A Three-Step Synthesis via Protected Intermediates
The synthesis of the target compound is logically approached through a three-step sequence that hinges on the strategic use of a protecting group. A direct reaction between 2-chloropyrimidine and 4-hydroxypiperidine is unfeasible, as the secondary amine of the piperidine is a more potent nucleophile than its secondary hydroxyl group, leading to undesired N-arylation.
Therefore, our strategy involves:
-
Protection: Temporarily masking the piperidine nitrogen's reactivity using a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions required for the subsequent step and is readily removed under mild acidic conditions.[3][4]
-
Coupling: Formation of the critical C-O ether bond via a Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr), between the protected piperidinol and 2-chloropyrimidine.[5][6][7]
-
Deprotection and Salt Formation: Removal of the Boc group with hydrochloric acid, which concurrently protonates the basic nitrogen centers to yield the stable dihydrochloride salt.[8][9]
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
Principle & Causality
The foundational step is the protection of the piperidine nitrogen. The Boc group is ideal as it transforms the nucleophilic amine into a non-reactive carbamate by delocalizing the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[4] This electronic effect, combined with the steric bulk of the tert-butyl group, effectively prevents the nitrogen from participating in the subsequent SNAr reaction. The reaction is a standard nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxypiperidine | 101.15 | 10.0 g | 98.86 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 22.6 g | 103.55 mmol |
| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 100.8 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 g) and dichloromethane (200 mL). Stir until all solids are dissolved.
-
Add triethylamine (14.0 mL) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: The reaction with (Boc)₂O is exothermic; cooling prevents potential side reactions and ensures controlled addition.
-
Dissolve di-tert-butyl dicarbonate (22.6 g) in a minimal amount of DCM and add it dropwise to the cooled piperidine solution over 30 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-hydroxypiperidine starting material is fully consumed.[3]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any acidic impurities, and the brine wash aids in removing residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.
Part 2: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Principle & Causality
This step is a Williamson ether synthesis, proceeding via an SNAr mechanism.[5][6] A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The resulting alkoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group. Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) are essential to solvate the sodium cation without protonating the highly reactive alkoxide.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.69 mmol |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.4 g | 60.0 mmol |
| 2-Chloropyrimidine | 114.54 | 5.9 g | 51.5 mmol |
| Anhydrous DMF | 73.09 | 150 mL | - |
Procedure:
-
Safety First: Sodium hydride reacts violently with water and is flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a dry 500 mL three-neck flask under an inert atmosphere, add sodium hydride (2.4 g of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (100 mL) to the flask and cool to 0 °C in an ice-water bath.
-
Dissolve N-Boc-4-hydroxypiperidine (10.0 g) in anhydrous DMF (50 mL) and add it slowly to the NaH suspension. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 1 hour after the addition is complete. Rationale: This period ensures complete formation of the sodium alkoxide.
-
Add a solution of 2-chloropyrimidine (5.9 g) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 12-18 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water until gas evolution ceases.
-
Pour the mixture into a separatory funnel containing 300 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically an oil or semi-solid. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 3: Synthesis of this compound
Principle & Causality
The final step involves the removal of the acid-labile Boc protecting group.[9] Strong acids like hydrochloric acid protonate the carbamate oxygen, initiating a cascade that leads to the elimination of isobutylene and the release of an unstable carbamic acid, which rapidly decarboxylates to give the free amine.[4] By using a solution of HCl in a non-aqueous solvent like dioxane or ethyl acetate, the newly liberated piperidine nitrogen and one of the pyrimidine ring nitrogens are protonated, causing the desired dihydrochloride salt to precipitate from the less polar organic medium.[10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Protected Intermediate | 279.34 | 10.0 g | 35.8 mmol |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
Dissolve the purified intermediate from Part 2 (10.0 g) in a 250 mL round-bottom flask with a minimal amount of methanol or ethyl acetate (approx. 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (50 mL). Rationale: The addition is exothermic and a precipitate will begin to form almost immediately.
-
Remove the ice bath and stir the resulting thick suspension at room temperature for 2-4 hours to ensure complete deprotection.[8]
-
Isolation: Add diethyl ether (200 mL) to the suspension to further decrease the solubility of the salt and ensure complete precipitation.
-
Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the resulting white crystalline solid under high vacuum to obtain this compound.[11]
Characterization
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₁₃N₃O·2HCl[12]
-
Molecular Weight: 252.14 g/mol [12]
-
Analytical Confirmation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can be used to confirm the dihydrochloride salt stoichiometry.
Safety, Handling, and Storage
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
2-Chloropyrimidine: Irritant. Avoid contact with skin and eyes.[13]
-
HCl in Dioxane / Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with extreme care.
-
-
Product Storage: The final product, this compound, may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[14]
References
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed.
- This compound. 2a biotech.
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- Boc deprotection conditions tested. ResearchGate.
- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson ether synthesis. Wikipedia.
- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. PubMed.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications.
- The Williamson Ether Synthesis. Chemistry LibreTexts.
- Williamson ether synthesis. Khan Academy.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
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- 2. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine ring linked to a piperidine moiety via an ether bond, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, synthesis, physical and spectroscopic characteristics, stability, and potential pharmacological applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the parent compound, 2-(piperidin-4-yloxy)pyrimidine. The dihydrochloride form enhances the compound's stability and aqueous solubility, which is often advantageous for experimental and pharmaceutical purposes.
The core structure consists of a six-membered aromatic pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. This ring is connected at the 2-position through an oxygen atom to the 4-position of a saturated six-membered heterocyclic piperidine ring. The presence of the basic nitrogen atom in the piperidine ring and the two nitrogen atoms in the pyrimidine ring allows for the formation of the dihydrochloride salt.
Table 1: Chemical Identity of this compound
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 950649-19-1 |
| Molecular Formula | C₉H₁₅Cl₂N₃O |
| Molecular Weight | 252.14 g/mol |
| Canonical SMILES | C1CNCCC1OC2=NC=CC=N2.Cl.Cl |
| InChI Key | PSCAJDYZCMOCFM-UHFFFAOYSA-N |
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Figure 2: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol based on the synthesis of similar compounds. [1]Optimization of reaction conditions may be necessary to achieve high yields and purity.
Step 1: Synthesis of N-Boc-2-(piperidin-4-yloxy)pyrimidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(piperidin-4-yloxy)pyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the purified N-Boc-2-(piperidin-4-yloxy)pyrimidine in a suitable organic solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (excess, e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.
-
Stir the reaction at room temperature for several hours until the deprotection is complete, as monitored by TLC.
-
The product, this compound, will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield the final product.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for 2-(Piperidin-4-yloxy)pyrimidine
| Technique | Expected Features |
| ¹H NMR | - Pyrimidine Protons: A doublet for the proton at the 5-position and a triplet for the proton at the 4- and 6-positions. - Piperidine Protons: A multiplet for the proton at the 4-position (methine proton attached to oxygen). Multiplets for the methylene protons at the 2-, 3-, 5-, and 6-positions. - NH Proton: A broad singlet for the proton on the piperidine nitrogen (in the free base form). In the dihydrochloride salt, this signal may be shifted downfield and could exchange with D₂O. |
| ¹³C NMR | - Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon at the 2-position (attached to oxygen) appearing at a characteristic downfield chemical shift. - Piperidine Carbons: Signals for the carbon atoms of the piperidine ring. The carbon at the 4-position (attached to oxygen) will be shifted downfield compared to the other piperidine carbons. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: An [M+H]⁺ peak corresponding to the mass of the free base (C₉H₁₃N₃O, m/z ≈ 196.11). - Fragmentation: Characteristic fragmentation patterns involving the cleavage of the ether bond and fragmentation of the piperidine and pyrimidine rings. |
| Infrared (IR) Spectroscopy | - C-O-C Stretch: A strong absorption band in the region of 1250-1050 cm⁻¹ corresponding to the ether linkage. - C=N and C=C Stretches: Absorption bands in the region of 1600-1450 cm⁻¹ characteristic of the pyrimidine ring. - N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ for the N-H bond of the piperidine ring (in the free base). In the dihydrochloride salt, this will be observed as a broad N⁺-H stretch. - C-H Stretches: Absorption bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and the aromatic C-H bonds of the pyrimidine ring. |
Stability and Reactivity
The stability of this compound is an important consideration for its storage and handling.
-
Stability: As a dihydrochloride salt, the compound is expected to be a stable, crystalline solid at room temperature. It should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
-
Reactivity: The primary reactive sites in the molecule include the nitrogen atoms of the pyrimidine and piperidine rings, which can act as nucleophiles or bases. The pyrimidine ring can also undergo electrophilic aromatic substitution, although the presence of the two nitrogen atoms makes it relatively electron-deficient. The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions.
Studies on the degradation of pyrimidine derivatives have shown that the pyrimidine ring can be cleaved under certain conditions, such as by hot alkali. [2][3]The stability of the ether linkage is also a factor to consider, especially in acidic environments.
Potential Pharmacological Applications
The 2-(piperidin-4-yloxy)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications.
Kinase Inhibition
A significant area of research for pyrimidine-based compounds is in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine ring can mimic the adenine core of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.
For instance, derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that are resistant to existing therapies. [1]These compounds have shown the ability to suppress the proliferation of cancer cells and induce apoptosis.
Figure 3: General mechanism of action as a competitive kinase inhibitor.
Central Nervous System (CNS) Applications
The piperidine moiety is a common feature in many CNS-active drugs. The structural characteristics of 2-(piperidin-4-yloxy)pyrimidine derivatives make them potential candidates for targeting receptors and enzymes in the central nervous system. Related compounds are being explored for their potential in treating neurological disorders. [4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, favorable physicochemical properties in its salt form, and the versatility of its scaffold make it an attractive starting point for the design of novel therapeutic agents. The primary area of interest for this class of compounds lies in their ability to act as kinase inhibitors, with potential applications in oncology. Further research into its specific biological targets and mechanism of action will undoubtedly uncover new therapeutic opportunities. This technical guide provides a solid foundation of its chemical properties to aid researchers in their exploration of this promising molecule.
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(1), 931-936.
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.
- MySkinRecipes. (n.d.). 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL.
- PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine.
- eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
- ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides.
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
- Singh, N., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 17(3), 299-305.
- PubChemLite. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3).
- Song, G., et al. (2015). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 17(5), 553-560.
- Witschel, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(21), 5035.
- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine (C9H13N3O).
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemimpex.com [chemimpex.com]
Introduction to Dabrafenib: A Targeted Approach to Cancer Therapy
An In-depth Technical Guide to the Research Applications of BRAF Inhibitor Dabrafenib (GSK2118436)
A Note on CAS Number 950649-19-1: The provided CAS number, 950649-19-1, corresponds to the chemical compound 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride[1][2][3][4]. This compound is primarily described as a chemical intermediate or a building block in organic synthesis, with potential applications in the development of pharmaceuticals, particularly those targeting neurological disorders[5][6]. While it is a valuable tool for medicinal chemists, the extensive body of research, including detailed signaling pathways, in-depth protocols, and clinical trial data, is associated with the potent and selective BRAF inhibitor, Dabrafenib (also known as GSK2118436). Given the depth of information requested, this guide will focus on the research applications of Dabrafenib, a key therapeutic agent whose synthesis may involve intermediates such as the one identified by the provided CAS number.
Dabrafenib (GSK2118436) is a potent, orally administered inhibitor of the BRAF kinase[7]. The discovery of hyperactive signaling of the MAP kinase (MAPK) pathway due to the constitutively active BRAF V600E mutant enzyme in a significant percentage of human tumors, particularly melanoma, spurred the development of targeted therapies like Dabrafenib[8]. This guide provides a comprehensive overview of the mechanism of action, research applications, and key experimental protocols for scientists and drug development professionals working with Dabrafenib.
Mechanism of Action: Inhibiting the Aberrant MAPK Pathway
Dabrafenib is an ATP-competitive inhibitor that selectively targets the mutated forms of the BRAF kinase, most notably BRAF V600E, V600K, and V600D[9][10]. In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway plays a crucial role in regulating cell growth, proliferation, and survival. However, activating mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and tumor growth.
Dabrafenib binding to the mutated BRAF kinase prevents the phosphorylation and activation of downstream MEK and ERK. This blockade of the MAPK signaling cascade ultimately leads to G1 cell cycle arrest, inhibition of cell proliferation, and apoptosis in BRAF-mutant tumor cells.
Caption: MAPK signaling pathway and the inhibitory action of Dabrafenib.
Key Research Applications of Dabrafenib
Dabrafenib has been extensively studied as both a monotherapy and in combination with other targeted agents. Its primary applications are in the treatment of cancers harboring BRAF V600 mutations.
Metastatic Melanoma
Approximately 50% of metastatic melanomas carry a BRAF mutation, making this a prime indication for Dabrafenib[9]. Clinical trials have demonstrated high response rates and improved progression-free and overall survival with Dabrafenib compared to standard chemotherapy[9][11]. Notably, Dabrafenib has also shown efficacy in patients with melanoma brain metastases, a common and difficult-to-treat complication[9][10].
Non-Small Cell Lung Cancer (NSCLC)
BRAF V600E mutations are present in a small subset of NSCLC patients. For these patients, Dabrafenib, particularly in combination with the MEK inhibitor Trametinib, has become a standard of care, demonstrating significant clinical benefit[12][13].
Anaplastic Thyroid Cancer (ATC)
ATC is a rare and aggressive form of thyroid cancer with a poor prognosis. The identification of BRAF mutations in a proportion of these tumors has opened up new therapeutic avenues. Dabrafenib, in combination with Trametinib, has shown promising activity in this patient population[7][12].
Other Solid Tumors (Tissue-Agnostic Therapy)
The success of Dabrafenib in specific tumor types has led to its investigation in a "tissue-agnostic" manner, where the presence of a BRAF V600E mutation, rather than the tumor's site of origin, dictates treatment. Basket trials, such as the ROAR study, have shown the efficacy of Dabrafenib plus Trametinib in various BRAF V600E-positive solid tumors, including biliary tract cancer, hairy cell leukemia, and pediatric low-grade gliomas[12][13].
Combination Therapy: A Strategy to Overcome Resistance
A significant challenge with targeted therapies like Dabrafenib is the development of acquired resistance. One common mechanism of resistance involves the reactivation of the MAPK pathway through alternative routes. To counter this, Dabrafenib is frequently used in combination with Trametinib, a MEK inhibitor. This dual blockade of the MAPK pathway at two different points has been shown to improve response rates and progression-free survival compared to Dabrafenib monotherapy[7][9][12].
| Therapeutic Approach | Key Advantages | Common Toxicities |
| Dabrafenib Monotherapy | Rapid onset of response, high response rates in BRAF-mutant tumors. | Cutaneous adverse events, pyrexia, fatigue, arthralgia. |
| Dabrafenib + Trametinib | Higher response rates, longer duration of response, delayed onset of resistance. | Increased incidence of pyrexia, chills, fatigue. |
Experimental Protocols for Dabrafenib Research
The following are representative protocols for the preclinical evaluation of Dabrafenib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF kinases.
Methodology:
-
Recombinant BRAF V600E kinase is incubated with a peptide substrate and ATP in a reaction buffer.
-
Dabrafenib is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.
Cell Proliferation Assay
Objective: To assess the effect of Dabrafenib on the proliferation of BRAF-mutant cancer cell lines.
Methodology:
-
BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of Dabrafenib concentrations.
-
Cells are incubated for 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
The concentration of Dabrafenib that inhibits cell growth by 50% (GI50) is determined.
| Cell Line | BRAF Status | Dabrafenib IC50 (nM) |
| SK-MEL-28 | V600E | 3 |
| A375P F11 | V600E | 8 |
| Colo205 | V600E | 7 |
| HFF (control) | Wild-Type | 3000 |
Data adapted from a study on the discovery of Dabrafenib[14].
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Dabrafenib in an animal model.
Caption: A typical workflow for a preclinical xenograft study of Dabrafenib.
Methodology:
-
BRAF V600E mutant human melanoma cells (e.g., A375P F11) are implanted subcutaneously into immunocompromised mice[8][14].
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Dabrafenib is administered orally once daily for a specified period (e.g., 14 days)[14].
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement[14].
Future Directions and Concluding Remarks
Dabrafenib has revolutionized the treatment of BRAF-mutant cancers. Ongoing research is focused on several key areas:
-
Overcoming Resistance: Investigating novel combination therapies to combat both intrinsic and acquired resistance to BRAF and MEK inhibitors.
-
Expanding to New Indications: Continuing to explore the efficacy of Dabrafenib in other solid tumors harboring BRAF mutations.
-
Understanding Toxicity: Elucidating the mechanisms behind the adverse effects of Dabrafenib, such as the development of cutaneous squamous cell carcinomas, and developing strategies to mitigate them.
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An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride: Synthesis, Significance, and Scientific Context
Foreword: Deconstructing a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of inherent biological activity, favorable pharmacokinetic properties, and synthetic accessibility, serve as foundational templates for drug discovery. The 2-(Piperidin-4-yloxy)pyrimidine moiety is a prime example of such a scaffold, marrying the rich pharmacological profiles of both the pyrimidine and piperidine heterocycles. While a detailed historical monograph on the discovery of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride as a singular entity is not extensively documented, its scientific importance is understood through the lens of its constituent parts and its role as a key intermediate in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview, from its rational synthesis to its broader significance in drug development, for researchers and scientists in the field.
The Genesis of a Scaffold: A Tale of Two Heterocycles
The story of 2-(Piperidin-4-yloxy)pyrimidine is not one of a single discovery, but rather the logical convergence of decades of research into its two core components:
-
The Pyrimidine Core: As a fundamental building block of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is deeply embedded in biological processes. This inherent biocompatibility and its ability to engage in various biological interactions have made it a cornerstone of pharmaceutical development.[1][2] Pyrimidine derivatives are found in a vast array of approved drugs, exhibiting activities as anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), and antibacterials (e.g., trimethoprim).[1][3] Its electron-deficient nature makes it susceptible to nucleophilic substitution, a key feature exploited in its synthesis.
-
The Piperidine Moiety: The saturated piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[4][5] Its three-dimensional structure allows for the precise orientation of substituents, making it an excellent scaffold for optimizing drug-target interactions. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[5]
The combination of these two rings via an ether linkage at the 2-position of the pyrimidine and the 4-position of the piperidine creates a structure with significant potential for biological activity, serving as a versatile starting point for further chemical exploration.
Synthetic Strategy: The Williamson Ether Synthesis
The most logical and widely employed method for constructing the 2-(Piperidin-4-yloxy)pyrimidine scaffold is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[6][7] In this context, the reaction proceeds between a suitably activated pyrimidine (the electrophile) and 4-hydroxypiperidine (the nucleophile precursor).
Precursor Synthesis and Activation
Electrophile: 2-Chloropyrimidine
The synthesis typically begins with the preparation of 2-chloropyrimidine. A common laboratory-scale synthesis involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.
-
Step 1: Diazotization of 2-Aminopyrimidine: 2-Aminopyrimidine is treated with a cold solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form an unstable diazonium salt.[8]
-
Step 2: Chloro-de-diazoniation: The diazonium salt is then decomposed in the presence of a chloride source, often with a copper catalyst, to yield 2-chloropyrimidine. An alternative and often more direct industrial method involves the chlorination of 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Nucleophile: 4-Hydroxypiperidine and its N-Protected Derivatives
Direct use of 4-hydroxypiperidine is possible, but often, the piperidine nitrogen is first protected to prevent it from acting as a competing nucleophile. A common protecting group is the benzyl (Bn) group, which can be readily removed in a later step.
The Core Reaction: Assembling the Scaffold
The Williamson ether synthesis is then carried out by reacting the N-protected 4-hydroxypiperidine with 2-chloropyrimidine.
Experimental Protocol: Synthesis of N-Benzyl-2-(piperidin-4-yloxy)pyrimidine
-
Alkoxide Formation: To a solution of N-benzyl-4-hydroxypiperidine in a suitable aprotic polar solvent (e.g., dimethylformamide, DMF, or tetrahydrofuran, THF), a strong base is added portion-wise at 0 °C. Sodium hydride (NaH) is a common choice for this deprotonation, leading to the formation of the corresponding sodium alkoxide.
-
Nucleophilic Substitution: 2-chloropyrimidine is then added to the reaction mixture. The solution is stirred, often with gentle heating (e.g., to 60-80 °C), to facilitate the SN2 reaction.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the N-protected intermediate.
Deprotection and Salt Formation
Deprotection (if applicable): If an N-benzyl protecting group was used, it is typically removed via catalytic hydrogenation. The N-benzyl intermediate is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.
Dihydrochloride Salt Formation: The final free base, 2-(piperidin-4-yloxy)pyrimidine, is often converted to its dihydrochloride salt to improve its stability, crystallinity, and aqueous solubility. This is achieved by dissolving the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and treating it with a solution of hydrochloric acid (e.g., HCl in ether or as a concentrated aqueous solution). The resulting precipitate, this compound, is then collected by filtration and dried.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Diversification points on the 2-(Piperidin-4-yloxy)pyrimidine scaffold.
-
R1 (Pyrimidine Ring): The pyrimidine ring can be further substituted, for example, at the 4, 5, or 6 positions. These modifications can introduce new interactions with the target protein, enhance selectivity, or modulate metabolic stability.
-
R2 (Piperidine Nitrogen): The piperidine nitrogen is a key handle for introducing a wide variety of substituents. This position is often used to append larger chemical groups that can occupy specific pockets in a binding site, thereby increasing potency and selectivity.
This scaffold has been instrumental in the development of inhibitors for several important drug targets:
-
Kinase Inhibitors: Many derivatives have been synthesized as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are critical targets in oncology. [9][10]* Central Nervous System (CNS) Agents: The scaffold is used in the development of agents targeting neurotransmitter receptors for the treatment of disorders like depression, anxiety, and schizophrenia.
-
Antiviral Agents: Piperidine-pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. [2]
Conclusion and Future Outlook
This compound stands as a testament to the power of scaffold-based drug discovery. While it may not be an end-product in itself, its role as a foundational chemical entity is undeniable. Its logical design, rooted in the well-established pharmacology of its constituent heterocycles, and its straightforward synthesis make it an invaluable tool for medicinal chemists. The continued exploration of new substitutions on this scaffold promises to yield novel therapeutic agents with enhanced potency, selectivity, and improved safety profiles, ensuring its relevance in the field of drug development for years to come.
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An In-depth Technical Guide to the Biological Activity Screening of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride presents a compelling scaffold, integrating the well-established pyrimidine core with a flexible piperidin-4-yloxy linkage. The pyrimidine ring is a cornerstone in medicinal chemistry, found in numerous approved drugs, while the piperidine moiety offers significant potential for modulating pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, data-driven strategy, commencing with broad phenotypic assessments and progressively narrowing to specific molecular target identification and validation.
The dihydrochloride salt form of this compound enhances its solubility, a crucial attribute for its application in various biological assays.[2][3] While structurally related compounds, such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, have shown promise as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, the specific biological activities of the parent compound remain to be fully elucidated.[4] Furthermore, the piperidine structural element is a known feature in certain antimycotic agents.[5] This suggests several potential, albeit unconfirmed, avenues for investigation. This whitepaper will detail a robust, multi-faceted screening cascade to systematically uncover the biological activity of this compound.
Part 1: Foundational Screening – A Tiered Approach to Hit Identification
A successful screening campaign begins with a broad yet systematic approach to identify initial areas of biological activity. High-throughput screening (HTS) methodologies are instrumental in this phase, allowing for the rapid and cost-effective evaluation of compounds against a wide array of biological targets.[6][7][8] Our proposed strategy is a three-tiered cascade designed to maximize information while conserving resources.
Tier 1: Cytotoxicity and Broad Phenotypic Screening
The initial step is to assess the compound's general effect on cell viability and to observe any broad phenotypic changes. This foundational data is critical for determining appropriate concentration ranges for subsequent, more sensitive assays and for identifying any overt cytotoxic effects that could confound results.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: Representative Cell Viability Data
| Cell Line | Compound IC50 (µM) |
| A549 (Lung Cancer) | > 100 |
| MCF7 (Breast Cancer) | 75.3 |
| HCT116 (Colon Cancer) | 82.1 |
| HEK293 (Normal) | > 100 |
Interpretation: The initial cytotoxicity screen provides a therapeutic window for subsequent assays. Low micromolar cytotoxicity against specific cancer cell lines with minimal effect on normal cells would be an encouraging result warranting further investigation.
Tier 2: Broad Target-Based and Pathway Screening
Based on the structural motifs present in this compound and the known activities of related compounds, a panel of target-based and pathway-focused assays is recommended. This tier aims to move from a phenotypic observation to a more mechanistic understanding.
Recommended Screening Panels:
-
Kinase Panel: Given that derivatives of this scaffold have shown activity against EGFR, a broad kinase panel (e.g., a panel of 50-100 kinases) is a high-priority screen.[4] This will identify potential interactions with other kinases and provide a preliminary assessment of selectivity.
-
GPCR Panel: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). A broad GPCR binding or functional assay panel can uncover unexpected activities in this large and therapeutically important target class.
-
Antifungal Activity Screen: The known antimycotic activity of some piperidine-containing compounds suggests a direct screen for antifungal activity is warranted.[5] This can be performed against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
Experimental Workflow: Kinase Inhibition Assay (Example)
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 2: Hit-to-Lead – Elucidating Mechanism of Action
Once a "hit" is identified in the initial screening tiers, the focus shifts to confirming the activity, elucidating the mechanism of action (MoA), and establishing a preliminary structure-activity relationship (SAR).
Target Validation and MoA Studies
Confirmation of the initial hit is crucial. This involves re-testing the compound in the primary assay and performing orthogonal assays to ensure the observed activity is not an artifact of the assay technology.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
-
Cell Culture and Treatment: Grow the target cells to confluency and treat with either the vehicle or this compound at a concentration determined from previous assays.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Signaling Pathway Analysis
If a target is identified, the downstream effects on the relevant signaling pathway must be investigated. For example, if the compound is found to inhibit a specific kinase, the phosphorylation status of its known substrates should be examined.
Caption: A simplified signaling pathway diagram illustrating kinase inhibition.
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy for the biological activity screening of this compound. By employing a tiered approach, from broad phenotypic screening to specific target validation and mechanism of action studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel chemical scaffold. The initial data generated from this screening cascade will be instrumental in guiding subsequent lead optimization efforts and will provide a solid foundation for future preclinical development. The versatility of the pyrimidine and piperidine moieties suggests that this compound could serve as a valuable starting point for the development of new therapeutics in oncology, infectious diseases, or other areas, underscoring the importance of comprehensive biological screening in modern drug discovery.
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Abstract
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a small molecule featuring a pyrimidine core linked to a piperidine moiety, a scaffold present in numerous pharmacologically active agents. While direct, extensive research on this specific compound is emerging, its structural components are well-represented in molecules with established therapeutic activities, particularly in oncology and neuropharmacology. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will synthesize insights from analogous structures to propose a logical, multi-pronged approach, integrating computational and experimental methodologies to unlock its therapeutic potential.
Introduction to this compound
The molecular architecture of this compound, with its pyrimidine and piperidine rings, suggests a high potential for interaction with various biological targets[1][2]. The pyrimidine nucleus is a cornerstone of many therapeutic agents, including kinase inhibitors and antimicrobial agents[3][4]. Similarly, the piperidine motif is a frequent component of drugs targeting the central nervous system and other biological systems[2].
Notably, literature on structurally related compounds provides a compelling starting point for investigation. For instance, derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically mutants like T790M/L858R that are relevant in non-small cell lung cancer[5]. Furthermore, other pyrimidine analogs incorporating a piperidinyl group have demonstrated inhibitory activity against Anaplastic Lymphoma Kinase (ALK)[6]. Beyond oncology, analogs have also been investigated for their effects on the Sodium-Hydrogen Exchanger-1 (NHE-1), suggesting potential applications in cardiovascular diseases[7]. There is also mention of its potential as a building block for drugs targeting neurological disorders[1][8].
Interestingly, one source describes the compound as a nutrient for soil fertilization and a non-selective herbicide. While this highlights the diverse applications of chemical structures, this guide will focus exclusively on its potential as a therapeutic agent for human diseases.
This document outlines a systematic approach to de-orphanize this compound, moving from broad, predictive analyses to specific, high-confidence target validation.
Structural and Physicochemical Profile
A foundational analysis of the molecule's structure is critical for predicting its pharmacological behavior.
-
Molecular Formula: C₉H₁₃N₃O·2HCl[1]
-
Molecular Weight: 252.14 g/mol [1]
-
Key Structural Features:
-
Pyrimidine Ring: An electron-deficient heterocyclic ring, capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets.
-
Piperidine Moiety: A saturated N-heterocycle that provides a three-dimensional scaffold and can be substituted to modulate potency, selectivity, and pharmacokinetic properties.
-
Ether Linkage: Connects the two ring systems, providing rotational flexibility.
-
Dihydrochloride Salt: Enhances aqueous solubility, which is favorable for in vitro screening and formulation development[1].
-
These features, particularly the pyrimidine core, are common in kinase inhibitors, suggesting that this protein family is a high-priority target class for investigation.
In Silico Target Prediction: A Computational Approach
Before embarking on resource-intensive wet-lab experiments, a computational workflow can efficiently generate hypotheses and prioritize experimental efforts.
Principle of "Guilt-by-Association"
The most potent starting point is to analyze structurally similar compounds with known targets. As previously mentioned, analogs have shown activity against EGFR, ALK, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[5][6][9]. This strongly suggests that this compound should be evaluated against a panel of protein kinases.
Proposed In Silico Workflow
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the known inhibitors of EGFR and ALK that share the piperidin-yloxy-pyrimidine scaffold. This model will define the key chemical features required for binding.
-
Molecular Docking: Perform docking studies of the compound against the crystal structures of key kinases (e.g., EGFR, ALK, VEGFR2) and other potential targets like NHE-1. This will predict binding poses and estimate binding affinity.
-
Target Prediction Software: Utilize platforms like SwissTargetPrediction or SuperPred to screen the compound's structure against databases of known ligand-target interactions, providing a broader, unbiased view of potential targets.
Caption: In Silico Target Identification Workflow.
In Vitro Target Identification and Validation
Following the generation of computational hypotheses, a systematic in vitro screening and validation cascade is essential to confirm biological activity and identify specific molecular targets.
Broad Kinase Profiling
Given the strong evidence from analogs, the most logical first step is to screen the compound against a large panel of kinases.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of active human kinases (e.g., >400 kinases). Assays are typically based on measuring the remaining ATP concentration after the kinase reaction, with a decrease in ATP consumption indicating inhibition.
-
Execution: The compound is incubated with each kinase, its specific substrate, and ATP.
-
Data Analysis: The percent inhibition for each kinase at the tested concentrations is calculated relative to a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >50% at 1 µM).
Rationale: This unbiased screen provides a broad overview of the compound's selectivity profile and identifies the most promising kinase targets for further validation.
Cell-Based Assays for Functional Confirmation
Hits from the kinase screen must be validated in a cellular context to confirm that target engagement translates to a functional effect.
Experimental Protocol: Cell Viability Assay in Cancer Cell Lines
This protocol is based on the hypothesis that the compound inhibits a kinase relevant to cancer, such as EGFR or ALK.
-
Cell Line Selection: Choose cell lines whose survival is dependent on the hypothesized kinase targets. For example:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure luminescence or fluorescence, respectively.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Rationale: A potent IC₅₀ value in a kinase-dependent cell line, coupled with a lack of activity in a control cell line, provides strong evidence for on-target activity.
Direct Target Engagement Assays
To provide definitive evidence that the compound physically binds to its putative target within cells, a direct engagement assay is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the selected cell line (e.g., NCI-H1975) to ~80% confluency. Treat the cells with the compound at a concentration above its IC₅₀ (e.g., 10x IC₅₀) or with a vehicle control for 1-2 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using Western blotting or Simple Western™ (ProteinSimple).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Rationale: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA confirms this direct interaction in a physiological cellular environment.
Caption: In Vitro Target Validation Workflow.
Summary and Future Directions
This guide proposes a systematic, hypothesis-driven workflow to identify the therapeutic targets of this compound. By leveraging data from structurally similar compounds, we have prioritized protein kinases as a primary target class, while remaining open to other possibilities such as ion channels.
The outlined strategy progresses logically from broad, computational predictions to high-confidence, cell-based validation of direct target engagement. Successful identification of a validated target through this workflow would pave the way for subsequent stages of drug development, including:
-
Lead Optimization: Modifying the core structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of diseases relevant to the identified target (e.g., xenograft models for oncology).
-
Pharmacokinetic and Toxicological Studies: Evaluating the compound's safety profile and how it is processed by a living organism.
By following this comprehensive guide, researchers can efficiently and rigorously investigate the therapeutic potential of this compound, potentially uncovering a novel candidate for treating a range of human diseases.
References
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. (URL: [Link])
- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed. (URL: [Link])
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (URL: [Link])
- 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3) - PubChemLite. (URL: [Link])
- (PDF)
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Assessing the In Vitro Metabolic Stability of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
An In-Depth Technical Guide:
Abstract
The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[1] This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a molecule featuring a pyrimidine core linked to a piperidine moiety. We will explore the underlying principles of drug metabolism, present detailed protocols for robust and self-validating in vitro assays using liver microsomes and hepatocytes, and detail the analytical and data interpretation workflows essential for generating actionable insights. This document is designed to serve as a practical, field-proven guide for scientists engaged in the preclinical assessment of novel therapeutic agents.
Introduction: The Imperative of Metabolic Stability
In early-stage drug discovery, the goal is to identify compounds with promising pharmacological activity. However, potency and selectivity alone do not make a drug. A significant percentage of clinical trial failures can be attributed to suboptimal pharmacokinetic properties, with metabolic liability being a primary culprit.[2] Therefore, early assessment of a compound's susceptibility to biotransformation is a cornerstone of modern drug development.[1][3]
This guide focuses on this compound. The structure contains two key heterocycles:
-
Pyrimidine: A foundational scaffold in many pharmaceuticals, known to be susceptible to various metabolic transformations.[4]
-
Piperidine: A saturated heterocycle whose metabolic fate can significantly influence a compound's clearance and safety profile.
Understanding how these structural motifs are handled by the body's metabolic machinery is crucial. In vitro systems, primarily derived from the liver—the body's main metabolic hub—offer a cost-effective, high-throughput method to predict in vivo clearance, rank-order compounds, and guide medicinal chemistry efforts to enhance metabolic robustness.[5][6][7]
Foundational Principles of In Vitro Drug Metabolism
The primary objective of drug metabolism is to convert lipophilic (fat-soluble) xenobiotics into more hydrophilic (water-soluble) derivatives that can be easily excreted. This process is broadly divided into two phases.
Phase I and Phase II Enzyme Systems
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located predominantly in the endoplasmic reticulum of liver cells, is the most important family of Phase I enzymes, responsible for the metabolism of approximately 50-60% of marketed drugs.[5][8][9]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate, or glutathione. This dramatically increases water solubility and facilitates excretion.[10]
Key In Vitro Experimental Models
Choosing the right in vitro model system is critical for generating relevant data. The most common liver-derived systems include:
| Model System | Composition | Key Advantages | Key Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[5][11][12] | Cost-effective, high-throughput, easy to use and store, ideal for studying CYP-mediated metabolism.[5][13] | Lacks cytosolic enzymes and cofactors for many Phase II reactions (e.g., sulfation, glutathione conjugation).[12] |
| Liver S9 Fraction | A mixture of the microsomal and cytosolic fractions of liver homogenate.[12] | Contains a broader range of both Phase I and Phase II enzymes compared to microsomes.[12] | Can have high cytotoxicity in cell-based assays; activity can be lower than specialized fractions.[12] |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved).[2][6] | The "gold standard" as they contain the full complement of metabolic enzymes, cofactors, and transporters.[2][7] | More expensive, lower throughput, and technically more demanding to work with.[6][13] |
For a comprehensive initial assessment, a tiered approach is often employed, starting with a high-throughput microsomal screen followed by a more detailed investigation in hepatocytes for promising candidates.
Experimental Workflow: A Blueprint for Stability Assessment
This section provides a detailed, step-by-step methodology for determining the metabolic stability of this compound. The workflow is designed to be self-validating through the inclusion of appropriate controls.
Caption: General workflow for an in vitro metabolic stability assay.
Protocol: Microsomal Stability Assay
This assay provides a rapid assessment of Phase I metabolic liability.
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLM).
Materials & Reagents:
-
Test Compound Stock: 1 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM): (e.g., from a reputable supplier).
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH-Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
-
Positive Control: A compound with known high clearance (e.g., Verapamil, Diazepam).[14]
-
Negative Control: A compound with known low clearance (e.g., Tolbutamide).[14]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
96-well incubation plate and analytical plate.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1 mg/mL.
-
Compound Plating: Add the test compound, positive control, and negative control to the incubation plate to achieve a final concentration of 1 µM. Include a "no-cofactor" control for the test compound to check for non-NADPH dependent degradation.
-
Pre-incubation: Add the microsomal suspension to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the "no-cofactor" controls.[15][16] The time of addition is T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution. The T=0 sample is typically prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant to a new analytical plate for LC-MS/MS analysis to quantify the remaining parent compound.[7]
Protocol: Hepatocyte Stability Assay
This assay provides a more comprehensive metabolic profile, including both Phase I and Phase II pathways.
Objective: To determine the intrinsic clearance of this compound in a suspension of cryopreserved human hepatocytes.
Materials & Reagents:
-
Cryopreserved Human Hepatocytes.
-
Test Compound Stock: 1 mM in DMSO.
-
Positive Controls: Low-turnover (e.g., Diazepam) and high-turnover compounds.[14]
-
Quenching Solution: Ice-cold acetonitrile with an internal standard.
-
12- or 24-well non-coated plate.
Step-by-Step Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium.[6]
-
Cell Viability and Counting: Determine cell viability (e.g., using Trypan Blue exclusion) and adjust the cell density to 1 x 10^6 viable cells/mL.[2][6]
-
Compound Preparation: In separate tubes, dilute the test compound and positive controls in warm incubation medium to the desired working concentration (e.g., 2 µM). Pipette 0.5 mL into the appropriate wells of the incubation plate.[2]
-
Reaction Initiation: Start the reaction by adding 0.5 mL of the hepatocyte suspension to each well, yielding a final cell density of 0.5 x 10^6 cells/mL and a final substrate concentration of 1 µM.[2]
-
Incubation: Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from the incubation wells and immediately add it to the quenching solution.
-
Sample Processing & Analysis: Process the samples as described in the microsomal assay (centrifugation) and analyze the supernatant by LC-MS/MS.
Analytical Quantification: The Role of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its unparalleled sensitivity and specificity.[17][18]
Caption: LC-MS/MS workflow in Multiple Reaction Monitoring (MRM) mode.
Method Development Considerations:
-
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for these assays.[17]
-
Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is typically used to achieve good separation and peak shape.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like 2-(Piperidin-4-yloxy)pyrimidine. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent drug's mass-to-charge ratio, m/z) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity and sensitivity.[17][19]
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the peak area of the parent compound at each time point. This data is used to calculate key metabolic stability parameters.
1. Half-Life (t½): The percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the natural log-transformed data gives the elimination rate constant (k).
-
Plot: ln(% Remaining) vs. Time
-
Slope (k) = (ln(C2) - ln(C1)) / (t2 - t1)
-
t½ (min) = 0.693 / k
2. Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.
-
For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes in 10^6)[2][14]
These Clint values can then be scaled using established models to predict in vivo hepatic clearance in humans, providing a crucial link between in vitro data and clinical pharmacokinetics.[13][14]
Example Data Summary Table:
| Compound | System | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| Test Compound | HLM | Calculated Value | Calculated Value | e.g., Moderate |
| Verapamil (PC) | HLM | < 10 | > 70 | High Clearance |
| Tolbutamide (NC) | HLM | > 60 | < 12 | Low Clearance |
Conclusion
The in vitro metabolic stability assessment of this compound is a multi-faceted process that provides critical data for informed decision-making in drug discovery. By employing robust, well-controlled assays with liver microsomes and hepatocytes, researchers can accurately determine key parameters like half-life and intrinsic clearance. This information, generated through precise LC-MS/MS analysis, allows for the early identification of metabolic liabilities, guides structure-activity relationship (SAR) studies to improve compound properties, and ultimately increases the probability of advancing NCEs with a favorable pharmacokinetic profile into clinical development.
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- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance.
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- PubMed. (1990). Metabolism of pyrimidine analogues and their nucleosides.
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Navigating Early-Stage Safety: A Technical Guide to the Preliminary Toxicity Assessment of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. As a Senior Application Scientist, the following sections outline a scientifically rigorous, phased approach to generating an initial safety profile. This document is structured to provide not just procedural steps, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust preliminary toxicological package.
Introduction and Strategic Overview
This compound is a small molecule with potential applications in pharmaceutical research, particularly in the development of therapeutics for neurological disorders.[1] Its chemical structure comprises a pyrimidine core linked to a piperidine moiety, a common feature in many biologically active compounds.[2][3] The dihydrochloride salt form suggests enhanced solubility, a favorable characteristic for a drug candidate.[1]
Before committing significant resources to efficacy studies, a preliminary but thorough understanding of a compound's toxicity is paramount. Early identification of potential safety liabilities can prevent costly late-stage failures in drug development.[4][5][6] This guide details a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by a limited in vivo study to evaluate acute systemic toxicity. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by maximizing the data obtained from cellular models before proceeding to animal studies.[7][8]
Physicochemical Characterization and Formulation
A prerequisite to any toxicological testing is the thorough characterization of the test article.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 950649-19-1 | [2] |
| Molecular Formula | C9H15Cl2N3O | |
| Molecular Weight | 252.14 g/mol | [2] |
| Physical Form | Solid | |
| Purity | To be determined by analytical methods (e.g., HPLC, NMR, Mass Spectrometry) | N/A |
| Solubility | To be determined in relevant vehicles (e.g., water, saline, DMSO) | N/A |
| Stability | To be assessed in the chosen formulation vehicle | N/A |
Protocol for Formulation Development:
-
Solubility Testing: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles.
-
Vehicle Selection: Choose a vehicle that allows for the administration of the desired dose range in a volume appropriate for the test system (e.g., not exceeding 10 ml/kg for oral gavage in rodents).[9][10]
-
Formulation Stability: Confirm the stability of the compound in the chosen vehicle over the duration of the planned experiments.
Tier 1: In Vitro Toxicity Assessment
In vitro assays are rapid, cost-effective, and provide valuable mechanistic insights into a compound's potential toxicity at the cellular level.[11][12][13]
Cytotoxicity Assessment
The initial step is to determine the concentration at which the compound induces cell death. This is crucial for selecting appropriate dose levels for subsequent, more complex assays.[4][14]
Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[16][17] The assay detects mutations that revert the bacteria to a histidine-producing state.[17][18]
Experimental Workflow for the Ames Test:
Caption: Workflow for the Ames test.
Detailed Protocol: Ames Test (Plate Incorporation Method) [19]
-
Preparation: Prepare the test compound dilutions, positive controls, and negative controls.
-
Incubation: In a test tube, combine the test compound, the bacterial culture, and either a buffer or the S9 metabolic activation mix.
-
Plating: Add molten top agar to the test tube, mix, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background count.
Tier 2: In Vivo Acute Systemic Toxicity
Should the in vitro results warrant further investigation, a limited in vivo study is conducted to assess the compound's effects in a whole organism.[7] This provides information on potential target organs of toxicity and helps to establish a safe dose range for future studies.[9]
Acute Oral Toxicity Study (OECD Test Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[10][20]
Decision Logic for OECD 423:
Caption: Decision-making process in an OECD 423 study.
Detailed Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer the test compound by oral gavage at the starting dose level. Animals should be fasted prior to dosing.[21]
-
Observations: Observe animals closely for the first few hours after dosing and at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and behavior.[21]
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Classify the compound's toxicity based on the number of mortalities at the different dose levels tested.[10]
In Vivo Micronucleus Assay (OECD Test Guideline 474)
If there is a concern for genotoxicity from the Ames test or from the chemical structure, an in vivo micronucleus assay can be performed to assess chromosomal damage.[22][23] This assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[23][24]
Experimental Workflow for the In Vivo Micronucleus Assay:
Caption: Workflow for the in vivo micronucleus assay.
Detailed Protocol: In Vivo Micronucleus Assay
-
Dosing: Treat animals with the test compound, a vehicle control, and a positive control.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing.[25]
-
Slide Preparation: Prepare smears on microscope slides and stain with an appropriate dye (e.g., Giemsa).
-
Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.[24]
-
Data Interpretation: A positive result is indicated by a dose-related and statistically significant increase in the frequency of MN-PCEs.[24]
Data Interpretation and Reporting
A comprehensive report should be generated that includes:
-
A summary of the physicochemical properties of this compound.
-
Detailed descriptions of the experimental methods and any deviations from standard protocols.
-
Tabulated results from all assays, including IC50 values, revertant colony counts, clinical observations, and micronucleus frequencies.
-
A clear interpretation of the findings and a preliminary assessment of the compound's toxicity profile.
-
Recommendations for further studies, if warranted.
Conclusion
This guide provides a robust and scientifically sound framework for the preliminary toxicity assessment of this compound. By following this tiered approach, researchers can efficiently and ethically gather the necessary data to make informed decisions about the continued development of this and other novel chemical entities.
References
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- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
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- OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
- Ames test. (n.d.). Wikipedia. [Link]
- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. [Link]
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- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- In vivo rodent micronucleus assay: protocol, conduct and data interpret
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). umwelt-online. [Link]
- Ames Test. (n.d.).
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- Practical Considerations in the Conduct of Micronucleus Test. (n.d.). BEMS Reports. [Link]
- The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic altern
- In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. (n.d.).
- In Vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH. [Link]
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- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. [Link]
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- In Vitro Toxicity Testing. (2011).
- toxCSM: comprehensive prediction of small molecule toxicity profiles. (2022). PubMed. [Link]
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- Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025). JoVE. [Link]
- Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. (n.d.).
- Safety Data Sheet. (n.d.). Kishida Chemical Co.,Ltd.. [Link]
- 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). (n.d.). PubChemLite. [Link]
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Methodological & Application
Introduction: Navigating the Landscape of Pyrimidine-Based Kinase Inhibitors
An Application Note on the Use of AXL Kinase Inhibitors in Cell Culture, Focusing on the Well-Characterized Agent Bemcentinib (R428)
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of targeted therapeutic agents. While the specific compound 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride (CAS 950649-19-1) is available commercially, detailed public-domain research on its direct application in cell culture is limited. However, the scientific literature is rich with data on structurally related molecules that have profound biological activity.
This application note focuses on a prominent and extensively studied compound, Bemcentinib (also known as R428 and BGB324; CAS 1037624-75-1) . Bemcentinib is a potent and selective first-in-class inhibitor of the AXL receptor tyrosine kinase.[1][2][] Given its advanced stage of investigation and the wealth of available data, Bemcentinib serves as an exemplary model for researchers interested in exploring the inhibition of the AXL signaling pathway in a cell culture context. This guide provides an in-depth look at the mechanism of action, validated protocols for use, and data interpretation strategies for Bemcentinib.
| Compound Properties | |
| Compound Name | Bemcentinib (R428, BGB324) |
| CAS Number | 1037624-75-1 |
| Molecular Formula | C₃₀H₃₄N₈ |
| Molecular Weight | 506.64 g/mol |
| Target | AXL Receptor Tyrosine Kinase |
| Typical IC₅₀ | ~14 nM[2] |
Scientific Foundation: The AXL Kinase and Its Inhibition by Bemcentinib
The Role of AXL in Disease
The AXL receptor tyrosine kinase is a critical mediator of cellular signaling, playing a key role in cell survival, proliferation, migration, and immune response.[1] In the context of oncology, overexpression of AXL is strongly correlated with poor prognosis, metastasis, and the development of therapeutic resistance across a range of cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and triple-negative breast cancer.[1][] The activation of AXL by its ligand, Gas6, triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and epithelial-mesenchymal transition (EMT), a key process in metastasis.[1]
Mechanism of Bemcentinib
Bemcentinib functions by competitively binding to the ATP-binding pocket within the catalytic domain of the AXL kinase. This action prevents the autophosphorylation and subsequent activation of AXL, effectively blocking its downstream signaling.[1] By inhibiting the AXL pathway, Bemcentinib has been shown to:
-
Reduce tumor cell invasion and migration.[1][]
-
Reverse EMT and restore sensitivity to chemotherapy.[1]
-
Suppress tumor immune evasion, potentially enhancing the efficacy of immune checkpoint inhibitors.[4]
Caption: AXL signaling pathway and inhibition by Bemcentinib.
Experimental Protocols
These protocols are designed to be adaptable to specific cell lines and experimental goals. It is crucial to perform initial optimization experiments.
Protocol 1: Reconstitution and Storage of Bemcentinib
Rationale: Proper handling and storage are critical to maintain the stability and activity of the compound. Bemcentinib is soluble in organic solvents like DMSO but has poor aqueous solubility.[4][5]
Materials:
-
Bemcentinib (R428) powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Preparation: Work in a sterile environment (e.g., a biological safety cabinet). Allow the Bemcentinib vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO. For example, to make a 10 mM stock from 5 mg of Bemcentinib (MW: 506.64 g/mol ), dissolve it in 986.9 µL of DMSO.
-
Solubilization: Vortex gently and/or warm the solution briefly (e.g., to 37°C) to ensure complete dissolution.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1][4] Solutions in DMSO may be stable at -20°C for up to 3 months.[4]
Protocol 2: Determining IC₅₀ using a Cell Viability Assay
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a key parameter that defines the potency of a compound in a given cell line. This protocol uses a standard luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP as an indicator of cell viability.
Materials:
-
AXL-expressing cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Bemcentinib stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution series of Bemcentinib in complete medium. A common starting range is 10 µM to 1 nM. Remember to include a "vehicle control" (DMSO only), ensuring the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a time point relevant to your experimental question) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Allow the plate and the viability reagent to equilibrate to room temperature. Add the viability reagent according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability (%) against the log-transformed concentration of Bemcentinib.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
| Cell Line | Cancer Type | Reported IC₅₀ (approx.) |
| A549 | Non-Small Cell Lung Cancer | ~1-2 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~500 nM - 1 µM |
| H1299 | Non-Small Cell Lung Cancer | ~1.5 µM |
| KG-1 | Acute Myeloid Leukemia | ~50 nM |
Note: IC₅₀ values can vary significantly based on assay conditions and cell line passage number.
Protocol 3: Western Blot for AXL Pathway Inhibition
Rationale: This protocol validates that Bemcentinib is acting on its intended target by assessing the phosphorylation status of AXL and key downstream proteins like AKT.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
Bemcentinib stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Bemcentinib at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Normalize protein amounts (e.g., load 20-30 µg per lane), separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the p-AXL/Total AXL and p-AKT/Total AKT ratios in Bemcentinib-treated cells compared to the control.
Experimental Workflow Visualization
Sources
Application Notes & Protocols: Preclinical Evaluation of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a novel small molecule candidate for the treatment of cognitive disorders such as Alzheimer's disease (AD). Lacking extensive characterization in the public domain, we present a hypothesis-driven framework positioning the compound as a potential kinase inhibitor. The narrative outlines a logical progression of in vivo studies, beginning with essential pharmacokinetic and safety assessments, followed by robust efficacy testing in validated animal models of cognitive impairment. Detailed, step-by-step protocols for key behavioral assays—the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM)—are provided to guide researchers in generating reliable and translatable data. This guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to preclinical drug development.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including protein kinases.[1] Several kinases, such as Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), are implicated in the pathophysiology of Alzheimer's disease.[2][3][4] Their dysregulation contributes to hallmark AD pathologies, including the hyperphosphorylation of tau protein, production of amyloid-beta (Aβ), and persistent neuroinflammation.[4][5] Therefore, inhibiting these kinases presents a promising therapeutic strategy.
This compound is a novel compound with potential applications in neurological disorders.[6] Based on its structural features, we hypothesize that it may function as an inhibitor of one or more key kinases implicated in AD pathogenesis. This application note details a strategic experimental plan to test this hypothesis in relevant animal models.
Hypothesized Mechanism of Action
We postulate that this compound acts as a CNS-penetrant kinase inhibitor. By modulating the activity of kinases like GSK-3β, CDK5, or p38 MAPK, it may interrupt the pathological cascade that leads to synaptic dysfunction and neuronal death.[7][8][9] Potential downstream effects include the reduction of tau hyperphosphorylation, suppression of glia-mediated neuroinflammation, and ultimately, the rescue of cognitive deficits.[8][10]
Caption: Overall preclinical evaluation workflow.
Physicochemical Properties and Formulation
The compound is supplied as a dihydrochloride salt, which typically enhances aqueous solubility compared to the free base, a critical attribute for achieving consistent oral bioavailability in animal studies. [11][12]
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | N/A |
| Molecular Formula | C₉H₁₅Cl₂N₃O | [5] |
| Molecular Weight | 252.14 g/mol | [5] |
| Appearance | Solid | [5] |
| Formulation | For in vivo studies, the compound should be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The stability and solubility in the chosen vehicle must be confirmed prior to study initiation. | [13]|
Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is essential before commencing efficacy studies. [14]A rodent PK study will determine key parameters like oral bioavailability, plasma half-life, and maximum concentration (Cmax), which are crucial for designing an effective dosing regimen. [15][16]
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) or C57BL/6 mice. Animals should be fasted overnight before oral dosing.
-
Dosing Groups:
-
Group 1 (Intravenous): 1-2 mg/kg administered via tail vein injection to determine clearance and volume of distribution.
-
Group 2 (Oral): 10 mg/kg administered via oral gavage to determine oral bioavailability.
-
-
Sample Collection: Collect sparse blood samples (approx. 50-100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. [17]6. Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
| Parameter | Description | Example Value |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1 hour |
| AUC(0-inf) | Area under the plasma concentration-time curve | 8500 ng*h/mL |
| t½ | Plasma half-life | 4 hours |
| CL | Clearance | 20 mL/min/kg |
| Vd | Volume of distribution | 3 L/kg |
| F% | Oral Bioavailability | 45% |
Safety and Toxicology Assessment
A preliminary safety assessment is required to establish a safe dose range for efficacy studies. An acute oral toxicity limit test is a standard initial study. [18][19]
Protocol 2: Acute Oral Toxicity Study (Limit Test)
-
Guideline: This protocol is based on OECD Guideline 420 (Fixed Dose Procedure). [20]2. Animal Model: Female Sprague-Dawley rats (n=5). Females are often used as they are generally considered more sensitive. [19]3. Dosing: Administer a single oral gavage dose of 2000 mg/kg (the limit dose for this type of study). Administer vehicle to a control group (n=5).
-
Observation Period: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for 14 days. [18]5. Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals to identify any treatment-related abnormalities in major organs.
-
Data Analysis: The primary outcome is the identification of the dose level causing no adverse effects and the nature of any toxic effects.
| Dose Group | N (Female Rats) | Dose (mg/kg, p.o.) | Expected Outcome |
| 1 | 5 | 0 (Vehicle) | No mortality or clinical signs of toxicity. |
| 2 | 5 | 2000 | No mortality; potential for mild, transient clinical signs. |
Efficacy Evaluation in Animal Models of Cognitive Impairment
Efficacy testing should begin with a rapid, pharmacologically-induced model before moving to a more complex and resource-intensive transgenic model. [21][22]
Caption: Workflow for a typical efficacy study.
Model Selection
-
Acute Model (Screening): The scopolamine-induced amnesia model in rats or mice is a widely used screening tool. Scopolamine is a muscarinic receptor antagonist that causes transient, reversible deficits in learning and memory, mimicking aspects of cholinergic dysfunction seen in AD. [21]* Chronic Model (Validation): Transgenic mouse models like the 5XFAD or 3xTg-AD, which develop age-dependent Aβ plaques, neurofibrillary tangles, and cognitive decline, offer higher construct validity for AD. [23]
Behavioral Assays
The NOR test assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex. It leverages the innate tendency of rodents to explore novel objects more than familiar ones. [24][25]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). [26]2. Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training (Day 2): Place the mouse in the arena containing two identical objects (e.g., small plastic blocks). Allow exploration for 5 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance. [26]4. Test (Day 2, after retention interval): After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration and record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates successful recognition memory.
The MWM is a classic test of hippocampal-dependent spatial learning and memory. [27][28]
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint) maintained at 24-25°C. A small escape platform (10-15 cm diameter) is submerged 1 cm below the water surface. [29]Various visual cues are placed around the room. [1]2. Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four semi-random starting positions.
-
Allow the mouse to swim and find the hidden platform. The time taken to find the platform is the escape latency . [27] * If the mouse does not find the platform within 60-90 seconds, guide it to the platform and allow it to remain there for 15-30 seconds. [28] * The platform remains in the same quadrant for all acquisition trials.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). [1]4. Data Analysis:
-
Acquisition: Plot the mean escape latency across days. A successful learning curve will show a decrease in latency.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates robust spatial memory.
-
| Group | N (Mice/Group) | Treatment | Rationale |
| 1 | 10-15 | Vehicle + Vehicle | Sham control |
| 2 | 10-15 | Scopolamine + Vehicle | Disease model control (impaired) |
| 3 | 10-15 | Scopolamine + Compound (Low Dose) | Test for dose-dependent efficacy |
| 4 | 10-15 | Scopolamine + Compound (Mid Dose) | Test for dose-dependent efficacy |
| 5 | 10-15 | Scopolamine + Compound (High Dose) | Test for dose-dependent efficacy |
Conclusion
The experimental framework detailed in this application note provides a rigorous and scientifically sound pathway for the preclinical evaluation of this compound as a potential treatment for cognitive disorders. By systematically characterizing its pharmacokinetic profile, safety, and efficacy in validated animal models, researchers can generate the critical data necessary to justify further development. The provided protocols offer a foundation for these studies, which should always be adapted and optimized based on emerging data and specific laboratory conditions.
References
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- OECD. (1992). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
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- Office of Technology Assessment, U.S. Congress. (1986).
- Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
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Application Notes and Protocols for the Quantification of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Introduction: The Analytical Imperative for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
This compound is a significant heterocyclic compound featuring both a pyrimidine and a piperidine moiety. Such structures are prevalent in medicinal chemistry and are often investigated as scaffolds for the development of novel therapeutic agents.[1][2][3] The precise and accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The development of robust, validated analytical methods ensures the integrity of research data, the safety and efficacy of potential drug candidates, and compliance with regulatory standards.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound. We will delve into three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented herein are grounded in established analytical principles for related chemical structures and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.[4] The method's versatility, robustness, and wide availability make it an ideal choice for the routine quantification of this compound. The pyrimidine ring provides a chromophore that allows for sensitive UV detection.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, including those with heterocyclic systems.[4][5] The mobile phase, a combination of an organic modifier (acetonitrile) and an acidic aqueous buffer (phosphoric acid), is chosen to ensure good peak shape and retention of the basic piperidine moiety. The acidic pH suppresses the ionization of silanol groups on the silica-based column, minimizing peak tailing. The UV detection wavelength is selected based on the absorbance spectrum of pyrimidine derivatives, which typically exhibit strong absorbance in the 230-280 nm range.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Detailed Protocol for HPLC Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 239 nm (or wavelength of maximum absorbance determined by UV scan).[7]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a target concentration within the calibration range using the diluent.
3. Method Validation (as per ICH Q2(R1) Guidelines): The method must be validated to ensure it is fit for its intended purpose.[6][8][9]
| Parameter | Typical Acceptance Criteria | Example Data for a Similar Compound |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9996 over 0.44-53.33 µg/mL[5] |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | Repeatability: 0.38% Intermediate Precision: 1.11%[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 101.82%[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.44 µg/mL[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.15 µg/mL[5] |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Peak purity index > 0.999 |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or quantification of trace-level impurities, LC-MS/MS is the method of choice.[11][12] This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in both the piperidine and pyrimidine rings, which are readily protonated. A C18 column is suitable for retaining the analyte. The mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a volatile buffer like ammonium formate and an acid such as formic acid to aid in protonation and improve chromatographic peak shape.[12] Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol for LC-MS/MS Quantification
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 5 mM Ammonium formate with 0.1% formic acid in water.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte: To be determined by infusing a standard solution. The precursor ion will be [M+H]⁺.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
2. Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC method, but typically at lower concentrations (e.g., ng/mL range). For plasma samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is required.[12]
3. Method Validation (as per ICH Q2(R1) and Bioanalytical Method Validation Guidelines):
| Parameter | Typical Acceptance Criteria | Example Data for a Similar Compound |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r > 0.99 over 0.03-0.40 µg/mL[11] |
| Precision (RSD%) | Intra- and Inter-day precision at LLOQ: ≤ 20% Intra- and Inter-day precision at other levels: ≤ 15% | Intra-day: 1.42-6.69% Inter-day: 2.47-6.02%[12] |
| Accuracy (% Bias) | LLOQ: ± 20% Other levels: ± 15% | Intra-day: 95.74-110.18% Inter-day: 98.37-105.62%[12] |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve with acceptable precision and accuracy. | 1.000 ng/mL[12] |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS. | Confirmed by analyzing blank matrix samples. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. | Matrix effects lie between 65% and 118%[13] |
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of a pure substance in solution.[14] This technique is particularly useful for in-process controls and quick assays where the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength as the analyte.
Causality Behind Experimental Choices
The pyrimidine ring in this compound contains π-electrons that undergo electronic transitions upon absorption of UV radiation, making it suitable for UV-Vis analysis.[8][9] The choice of solvent is critical; a polar solvent like ethanol or a buffered aqueous solution is typically used. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across a range of UV wavelengths to ensure maximum sensitivity and adherence to the Beer-Lambert law.
Logical Relationship for UV-Vis Quantification
Caption: Principle of UV-Vis quantification.
Detailed Protocol for UV-Vis Spectrophotometric Quantification
1. Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Ethanol or 0.1 M Hydrochloric Acid.
-
Wavelength Scan: Perform a scan from 400 nm to 200 nm on a dilute solution of the analyte to determine the λmax. For 2-aminopyrimidine derivatives, the λmax can be around 230-300 nm.[8][14]
2. Preparation of Solutions:
-
Solvent: Use the same solvent for blanking the instrument and for preparing all solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover a suitable absorbance range (typically 0.1 to 1.0 AU).
3. Measurement and Quantification:
-
Blank: Use the solvent to zero the spectrophotometer at the determined λmax.
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the sample solution to have a concentration that falls within the range of the calibration curve and measure its absorbance.
-
Calculation: Determine the concentration of the sample from the linear regression equation of the calibration curve.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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Application Notes & Protocols: Characterization of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride as a Putative Histamine H3 Receptor Antagonist
Abstract
This document provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting the histamine H3 receptor (H3R). Using 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride as a representative compound, we detail the requisite experimental workflows, from initial target affinity determination via radioligand binding to functional assessment of downstream signaling. The protocols are designed to establish a robust pharmacological profile, including affinity (Ki), functional potency (IC50), and assay quality control, essential for drug discovery and development professionals.
Introduction: The Rationale for Targeting the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Furthermore, it acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2][3]
The H3R exhibits high constitutive activity, meaning it signals even in the absence of its endogenous agonist, histamine.[2] Antagonists and inverse agonists of the H3R block this activity, leading to an enhanced release of histamine and other neurotransmitters.[2][3] This mechanism underlies their therapeutic potential for a range of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2][4][5] The clinical approval of the H3R inverse agonist Pitolisant for narcolepsy underscores the therapeutic validity of this target.[6][7]
The compound this compound belongs to a chemical class explored for H3R antagonism.[5][8][9] This guide outlines the essential assays required to determine its pharmacological properties at the H3R.
Foundational Concepts & Assay Strategy
Characterizing a novel ligand requires a multi-assay approach to build a complete pharmacological profile. The strategy involves two primary lines of investigation:
-
Binding Affinity Assays: These determine the direct interaction and binding strength of the compound to the receptor.
-
Functional Assays: These measure the biological consequence of the compound binding to the receptor, i.e., its effect on downstream signaling pathways.
The H3R is canonically coupled to the Gαi/o family of G proteins.[1][6] Receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10] Therefore, a robust functional assay will measure the compound's ability to counteract this agonist-induced cAMP reduction.
Logical Workflow for Compound Characterization
Caption: H3R Gαi signaling pathway and points of modulation in the cAMP assay.
Materials
-
Cell Line: HEK293 cells stably expressing the hH3R.
-
H3R Agonist: Histamine or (R)-α-methylhistamine (RAMH).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound, serially diluted.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: HTRF, LANCE, or GloSensor cAMP assay kit. [10][11]* Plate Reader: Instrument compatible with the chosen detection technology.
Step-by-Step Methodology
-
Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight to form a confluent monolayer.
-
Compound Pre-incubation: Remove culture medium. Add serial dilutions of the test compound (or vehicle for controls) to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing a fixed concentration of the H3R agonist (typically an EC80 concentration) and forskolin to all wells except the basal control (which receives only forskolin).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Read Plate: Measure the signal on a compatible plate reader.
Data Analysis & Quality Control
-
Generate Curve: Plot the assay signal against the log concentration of the test compound. The data should show a concentration-dependent reversal of the agonist's inhibitory effect.
-
Determine IC50: Fit the data using non-linear regression to determine the IC50 value, which represents the functional potency of the antagonist.
-
Assay Quality Control (Z'-Factor): The reliability of the assay for screening purposes must be validated by calculating the Z'-factor. [12][13] * Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
-
Where:
-
μp and σp are the mean and standard deviation of the positive control (forskolin + agonist; minimum cAMP signal).
-
μn and σn are the mean and standard deviation of the negative control (forskolin only; maximum cAMP signal).
-
-
The Z'-factor should be calculated from at least 16 replicates of each control. [12]
Z'-Factor Value Assay Quality Interpretation > 0.5 Excellent Clear separation between controls; suitable for HTS. [13][14] 0 to 0.5 Marginal / Acceptable Assay may be suitable, but optimization is recommended. [13][14] | < 0 | Unacceptable | Control signals overlap; assay is not reliable for screening. [13][14]|
-
Data Synthesis and Interpretation
A comprehensive profile of this compound requires synthesizing the data from both binding and functional assays.
| Parameter | Assay Type | Value Derived | Interpretation |
| Ki | Radioligand Binding | e.g., 15 nM | Affinity: The intrinsic binding strength of the compound to the H3R. |
| IC50 | cAMP Functional Assay | e.g., 45 nM | Potency: The concentration required to produce 50% of its maximal effect. |
| Selectivity | (Requires additional assays) | Ki (H1R) / Ki (H3R), etc. | The compound's preference for H3R over other receptors (e.g., H1R, H2R, H4R). |
The Ki value is a thermodynamic constant representing affinity, while the functional IC50 is a measure of potency that can be influenced by assay conditions. [15][16]A strong correlation between a low Ki and a low IC50 provides confidence that the observed functional activity is mediated through direct interaction with the target receptor. [17]
Conclusion
The protocols outlined in this document provide a robust and validated pathway for the initial characterization of novel compounds targeting the histamine H3 receptor, such as this compound. By systematically determining binding affinity (Ki) and functional potency (IC50) while ensuring rigorous assay quality control (Z'-factor), researchers can build a reliable pharmacological profile. This foundational data is critical for making informed decisions in hit-to-lead and lead optimization campaigns within the drug discovery pipeline.
References
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- Z-Factor Calculator - Free Online Tool | Assay Quality Control.
- Luo, J., Chen, Q., Chen, J., & Chen, J. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Cellular Signalling, 27(6), 1175–1187.
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
- Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT).
- Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110–112.
- Buccioni, M., Marucci, G., Dal Ben, D., Giacobbe, D., Lambertucci, C., Martin, G., ... & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468.
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- Kaur, N., & Cheema, H. S. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57.
- Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214.
- Guryanov, I., et al. (2013). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.
- Frandsen, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 1-12.
- Łażewska, D., et al. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 25(21), 5038.
- Nordemann, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
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- Sadek, B., et al. (2014). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy, 8, 1593–1607.
- Thorat, S., et al. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Frontiers in Pharmacology, 10, 1037.
- Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2318–2333.
- Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.
- Łażewska, D., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules, 26(11), 3192.
- Products - 2a biotech.
- Acrylamide compounds as histamine h3 receptor ligands. (2014). Google Patents.
- Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2318-2333.
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Mastering the Preparation and Storage of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride Solutions: A Guide for Researchers
Introduction: The Significance of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyrimidine ring linked to a piperidine moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The dihydrochloride salt form of this compound is intentionally designed to enhance its aqueous solubility, a critical attribute for its utility in biological assays and preclinical studies.
This comprehensive guide provides a detailed framework for the preparation, storage, and quality control of this compound solutions. Adherence to these protocols is paramount to ensure the integrity, stability, and reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling and use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O · 2HCl | |
| Molecular Weight | 252.14 g/mol | |
| CAS Number | 950649-19-1 | |
| Appearance | Solid | |
| Storage (Solid) | 0-8°C |
Part 1: Solution Preparation Protocols
The preparation of accurate and stable solutions is the cornerstone of reliable experimental outcomes. The following protocols are designed to guide the researcher through the systematic preparation of solutions in various common laboratory solvents.
Foundational Principles of Dissolution
As a dihydrochloride salt of a basic compound, the aqueous solubility of this compound is pH-dependent. The protonated piperidine nitrogen contributes significantly to its water solubility.[1] However, in neutral or basic aqueous solutions, the compound can deprotonate to its less soluble free base form, potentially leading to precipitation.[2] Therefore, maintaining an appropriate pH is critical when working with aqueous buffers.
General Workflow for Solution Preparation
The following diagram outlines the critical decision points and steps in the preparation of a stock solution.
Caption: A generalized workflow for the preparation of stock solutions.
Step-by-Step Protocols for Common Solvents
Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]
Protocol 1.3.1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 10 mL of a 10 mM solution: 0.010 mol/L x 0.010 L x 252.14 g/mol x 1000 mg/g = 25.21 mg
-
-
Weighing: Accurately weigh the calculated amount of the solid compound.
-
Dissolution:
-
Add the solid to a sterile conical tube.
-
Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q® or equivalent).
-
Vortex thoroughly. If complete dissolution is not achieved, sonicate in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can be applied cautiously, as excessive heat may promote degradation.[2]
-
-
pH Considerations: For use in biological assays, if diluting into a neutral pH buffer, it is advisable to prepare the initial concentrated stock in a slightly acidic solution (e.g., water or a dilute HCl solution) to ensure the compound remains in its soluble protonated form. When diluting into your final assay buffer, ensure the final pH does not cause precipitation.[2]
-
Final Volume and Sterilization:
-
Once fully dissolved, bring the solution to the final volume with water.
-
For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Protocol 1.3.2: Preparation of a DMSO Stock Solution (e.g., 50 mM)
-
Calculation: Calculate the required mass as described in Protocol 1.3.1.
-
For 5 mL of a 50 mM solution: 0.050 mol/L x 0.005 L x 252.14 g/mol x 1000 mg/g = 63.04 mg
-
-
Weighing and Dissolution:
-
Weigh the compound into a suitable vial.
-
Add the desired volume of high-purity, anhydrous DMSO.
-
Vortex until the solid is completely dissolved. Sonication can be used if necessary.
-
Note on DMSO: While DMSO is an excellent solvent for many organic molecules, it is hygroscopic. Store DMSO stock solutions with desiccant and tightly capped to prevent water absorption, which could affect compound stability and solubility.
Protocol 1.3.3: Preparation of an Ethanol Stock Solution (e.g., 25 mM)
-
Calculation: Calculate the required mass as described in Protocol 1.3.1.
-
For 5 mL of a 25 mM solution: 0.025 mol/L x 0.005 L x 252.14 g/mol x 1000 mg/g = 31.52 mg
-
-
Weighing and Dissolution:
-
Weigh the compound into a vial.
-
Add the desired volume of absolute ethanol.
-
Vortex until fully dissolved. Sonication may be required.
-
Part 2: Storage and Stability
The chemical stability of this compound in solution is critical for the validity of long-term studies. Improper storage can lead to degradation, precipitation, or loss of potency.
Recommended Storage Conditions
| Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Rationale |
| Aqueous | 2-8°C, protected from light | -20°C or -80°C in aliquots | Minimizes microbial growth and hydrolysis. Freezing prevents degradation over extended periods. Avoid repeated freeze-thaw cycles. |
| DMSO | Room Temperature or 2-8°C | -20°C or -80°C in aliquots | DMSO solutions are generally stable at room temperature for short periods. Long-term storage at low temperatures is recommended to prevent degradation.[4] |
| Ethanol | 2-8°C, protected from light | -20°C or -80°C in aliquots | Low temperature storage minimizes potential solvent evaporation and compound degradation. |
Key Considerations for Storage:
-
Aliquoting: For long-term storage, it is highly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.
-
Container Choice: Use high-quality polypropylene or glass vials with secure caps to prevent solvent evaporation and contamination.
Monitoring Solution Stability
Regular assessment of solution stability is crucial, especially for long-term studies. A combination of visual inspection and analytical techniques should be employed.
| Parameter | Method | Frequency | Acceptance Criteria |
| Appearance | Visual Inspection | Each use | Clear, colorless, and free of particulates. |
| Concentration/Purity | HPLC-UV | Baseline, and at defined stability time points (e.g., 1, 3, 6 months) | Purity should remain within an acceptable range (e.g., >95%). Concentration should not deviate significantly from the initial value. |
| pH (Aqueous) | pH meter | If stability issues are suspected | Should remain within the optimal range for solubility. |
Part 3: Quality Control and Analytical Methods
A robust analytical method is essential for confirming the identity, purity, and concentration of this compound solutions. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.
Recommended HPLC Method for Quality Control
The following is a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and purity of the compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan, likely around 254 nm) |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for a broad range of small molecules.[6]
-
Acidified Mobile Phase: The use of TFA or formic acid helps to ensure sharp peak shapes for basic compounds like 2-(Piperidin-4-yloxy)pyrimidine by minimizing interactions with residual silanols on the stationary phase.[7]
-
Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is effective for eluting the parent compound and any potential degradation products with different polarities.
Forced Degradation Studies
To ensure the analytical method is "stability-indicating," forced degradation studies should be performed.[8][9] This involves subjecting the compound to harsh conditions to intentionally generate degradation products. The HPLC method should be able to resolve the parent compound from all significant degradation products.
Workflow for Forced Degradation Studies:
Caption: Key steps in performing a forced degradation study.
Conclusion
References
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
- Dolzhenko, A. V. (2008). HPLC IN BIOPHARMACEUTICAL INVESTIGATIONS OF DRUGS REPRESENTING PYRIMIDINE DERIVATIVES (A REVIEW). Pharmaceutical Chemistry Journal, 42(9), 534–545.
- Pfeifer, M. J., & Scheel, G. (2009). Long-term storage of compound solutions for high-throughput screening by using a novel 1536-well microplate. Journal of biomolecular screening, 14(5), 492–498.
- Solubility of Things. 2-Aminopyrimidine. [Link]
- Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
- Quora. Why do amines dissolve in hydrochloric acid?. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
- Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 32(3), 62.
- RSSL. The Stability Challenges for Pharmaceutical Products. [Link]
- ResearchGate.
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
- ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. [Link]
- ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376.
- ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
- Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]
- Solubility of Things. Piperidine. [Link]
- KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
- ResearchGate.
- Agilent.
- Pharmaceutical Technology. Predicting Long-Term Storage Stability of Therapeutic Proteins. [Link]
- Boncina, M., et al. (2021). Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics. Scientific reports, 11(1), 20501.
- Stability Programs for Small-Molecule APIs: Designing a Practical Framework — Checklist. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Dosage for In Vitro Studies
Introduction
Welcome to the technical support guide for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a novel small molecule inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing its use in in vitro experimental settings. Given its chemical structure, this compound is hypothesized to function as a kinase inhibitor, likely targeting critical cell signaling pathways such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various diseases.[1][2]
This guide provides field-proven insights and validated protocols to help you navigate the complexities of dosage optimization, troubleshoot common experimental hurdles, and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a first-time experiment?
A1: For a novel kinase inhibitor, it is best to establish a dose-response curve for your specific model system. A broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50). We suggest a 7- to 10-point dose-response curve using half-log or 3-fold serial dilutions.[3]
A logical starting point, based on typical potencies of kinase inhibitors, would be to test concentrations from 1 nM to 10 µM.[4][5] This range is generally sufficient to observe a full sigmoidal response, from no effect to maximal inhibition, for many small molecule inhibitors.[6]
| Parameter | Recommendation | Rationale |
| Highest Concentration | 10 µM - 50 µM | To establish the top plateau of the dose-response curve and identify potential cytotoxicity. |
| Lowest Concentration | 0.1 nM - 1 nM | To establish the baseline and the bottom plateau of the curve. |
| Dilution Strategy | 3-fold or half-log serial dilutions | Provides sufficient data points across the dynamic range of the curve for accurate IC50 calculation.[3] |
| Number of Points | 7 to 10 concentrations | Ensures a well-defined sigmoidal curve for reliable non-linear regression analysis.[6] |
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of your stock solution are critical for reproducible results.[7] As a dihydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.[8][9] However, for high concentration stocks, an organic solvent is typically required.
Preparation Protocol:
-
Solvent Selection: While water is the preferred solvent in biological experiments, many organic compounds are not sufficiently soluble or may degrade in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of small molecule inhibitors.[10]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 2.52 mg of the compound (MW: 252.14 g/mol ) in 1 mL of high-quality, anhydrous DMSO. If solubility is an issue, gentle warming (up to 50°C) or brief sonication can be applied.[10]
-
Verification: After dissolution, visually inspect the solution for any particulates. A drop can be checked under a microscope to ensure no precipitation is present.[10]
Storage Guidelines:
-
Short-Term: Store the DMSO stock solution at 4°C for up to a few weeks.
-
Long-Term: For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[10] This prevents degradation from repeated freeze-thaw cycles.[11]
Q3: The compound is a dihydrochloride salt. How does this affect its handling and behavior in cell culture?
A3: The dihydrochloride salt form is intentionally designed to improve physicochemical properties.[8]
-
Enhanced Solubility: The primary advantage is increased aqueous solubility, which facilitates dissolution in culture media at working concentrations.[8][9]
-
pH Shift: When a concentrated stock of an acidic salt is diluted into a buffered solution like cell culture media, it can cause a localized, transient pH drop. However, the buffering capacity of standard media (e.g., DMEM, RPMI) containing sodium bicarbonate is typically sufficient to neutralize this effect, especially at final inhibitor concentrations in the nanomolar to low micromolar range.
-
Potential for Precipitation: Despite improved solubility, precipitation can still occur when diluting a DMSO stock into an aqueous medium. To mitigate this, it is best to make intermediate dilutions in DMSO before the final dilution into the culture medium. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
Q4: Which cell lines are most appropriate for initial studies?
A4: The choice of cell line is critical and should be guided by the experimental hypothesis. Assuming the compound targets the PI3K/AKT/mTOR pathway, select cell lines with known dysregulation of this pathway.[1][2]
-
Activated Pathway Models: Use cancer cell lines with known genetic alterations that lead to constitutive activation of the PI3K pathway, such as:
-
Pathway-Negative Controls: Include a cell line where the PI3K pathway is not the primary oncogenic driver to assess specificity and off-target effects.
-
Cell Line Authentication: Always use authenticated cell lines (e.g., via STR profiling) with a low passage number to ensure reproducibility.[11][14]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells or experiments.
High variability can undermine the reliability of your data and is often a symptom of inconsistent experimental practices.[11]
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent, optimal density. Avoid using cells that are over-confluent or have a high passage number.[11] |
| Compound Instability | Prepare fresh dilutions from a validated stock solution for each experiment.[15] Assess compound stability in your specific culture medium over the experiment's duration.[16] |
| Pipetting Errors | Use calibrated pipettes and proper technique. Small errors in serial dilutions can lead to significant inaccuracies in the final concentrations.[11] |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for treatment, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. |
Issue 2: The compound shows high cytotoxicity at concentrations where pathway inhibition is not yet observed.
This suggests that the observed cell death may be due to off-target effects or general toxicity rather than the intended mechanism of action.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Solubility / Precipitation | High concentrations of the compound may precipitate out of the aqueous culture medium, forming aggregates that are toxic to cells. Visually inspect the wells under a microscope for precipitates. Reduce the highest concentration tested or improve solubilization methods.[10] |
| Off-Target Effects | The compound may be inhibiting other essential kinases or cellular processes at high concentrations.[17] Perform a shorter-duration experiment (e.g., 1-4 hours) to assess direct pathway inhibition (via Western blot for p-AKT) before significant cytotoxicity occurs. |
| Solvent Toxicity | Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).[10] |
Issue 3: No observable effect on the target pathway (e.g., p-AKT levels remain unchanged).
If the compound fails to inhibit the target, a systematic review of the experimental setup is required.[11]
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Hypothesis | The compound may not inhibit the PI3K/AKT pathway. Consider screening against a broader kinase panel to identify the true target. |
| Compound Inactivity/Degradation | Verify the integrity of the compound. Has the stock solution been stored improperly or subjected to multiple freeze-thaw cycles?[11] Prepare a fresh stock solution from new powder. |
| Insufficient Treatment Time | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing target modulation. |
| Cellular Resistance Mechanisms | Cells may have compensatory signaling pathways that bypass the inhibited target.[2][18] For example, AKT inhibition can sometimes lead to compensatory upregulation of the ERK pathway.[18] Check for activation of parallel pathways. |
| Compound Efflux | Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein). This is a known issue in cell-based assays.[19] |
Key Experimental Workflows & Protocols
Protocol 1: Standard Dose-Response Assay for IC50 Determination
This protocol outlines a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value of the compound.
Workflow Diagram:
Caption: Workflow for IC50 determination using a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Preparation: Prepare a 2X working concentration plate by performing serial dilutions of the compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[11]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[11]
-
Viability Assessment: Add the chosen cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.[11][20]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[21]
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[6]
Protocol 2: Western Blot for Target Engagement
This protocol verifies that the compound is engaging its intended target within the cell by measuring the phosphorylation status of a key downstream protein, such as AKT.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the ratio of p-AKT to total AKT, demonstrating dose-dependent inhibition of the pathway.
References
- Wodarczyk, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human....
- PubMed Central. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.
- edX. (n.d.). IC50 Determination.
- ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC.
- PubMed. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants.
- Spanish Journal of Environmental Mutagenesis and Genomics. (2023). The interpretation of in vitro dose-response data for risk assessment and regulatory decision-making.
- Clinical Cancer Research. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors....
- PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- PNAS. (n.d.). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- NIH. (n.d.). Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen.
- SciTechnol. (2012). The Problems with the Cells Based Assays.
- ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves.
- Semantic Scholar. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Pharmacology & Translational Science. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
- AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- PMC - NIH. (2025). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- MDPI. (n.d.). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies.
- AACR Journals. (n.d.). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway.
- PMC. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
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- 10. file.selleckchem.com [file.selleckchem.com]
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- 12. researchgate.net [researchgate.net]
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- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 21. selectscience.net [selectscience.net]
common experimental errors with 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Welcome to the technical support center for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments. As a versatile building block in pharmaceutical research, particularly for neurological disorders and kinase inhibition, its proper handling and use are paramount for reproducible and reliable results.[1][2]
Section 1: Compound-Related Issues & FAQs
This section addresses common problems arising from the physical and chemical properties of this compound.
FAQ 1: My compound won't fully dissolve, or it precipitates out of solution. What should I do?
Incomplete dissolution is a frequent challenge that can drastically affect the accuracy of your results by delivering a lower-than-intended concentration of the compound to your experimental system.
Root Causes and Solutions:
-
Incorrect Solvent Selection: While the dihydrochloride salt form enhances aqueous solubility, the choice of solvent is critical.[1] For stock solutions, high-purity, anhydrous DMSO is generally recommended.[3] For aqueous buffers, ensure the pH is compatible with the compound's stability.
-
Solubility Limits Exceeded: Every compound has a finite solubility in a given solvent. Attempting to create overly concentrated stock solutions can lead to precipitation, especially upon storage at low temperatures.
-
Precipitation in Assay Media: When diluting a DMSO stock solution into aqueous assay media, the compound can sometimes precipitate. This is often due to the final DMSO concentration being too low to maintain solubility.
Troubleshooting Protocol:
-
Verify Solvent and Concentration: Confirm that you are using a recommended solvent and that your target concentration does not exceed the known solubility limit.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can aid in dissolving the compound. Avoid aggressive heating, which can lead to degradation.
-
Optimize Final DMSO Concentration: In cell-based assays, ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.5%.[3][4] If solubility is an issue, a slightly higher (but still non-toxic) DMSO concentration may be necessary.
-
Visual Inspection: Always visually inspect your solutions for any precipitate before use.[4] If particulates are observed, do not proceed with the experiment. Prepare a fresh solution.
FAQ 2: I'm observing inconsistent results (e.g., variable IC50 values) between experiments. Could the compound be degrading?
Inconsistent results are a significant source of frustration and can compromise the validity of your research.[4] Compound instability is a common culprit.
Root Causes and Solutions:
-
Improper Storage: this compound should be stored at 0-8°C, protected from light and moisture.[1] Failure to adhere to these conditions can lead to degradation.
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[3][5]
-
Instability in Solution: The stability of the compound in your chosen solvent and over the duration of your experiment is crucial. Some compounds can degrade in aqueous solutions over time.
Troubleshooting Workflow for Compound Stability:
Sources
Technical Support Center: Enhancing the Oral Bioavailability of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
Welcome to the technical support center for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments aimed at enhancing the oral bioavailability of this compound. This guide offers a structured approach to identifying and overcoming common challenges in the preclinical development of this and structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound is a heterocyclic small molecule containing a pyrimidine core linked to a piperidine moiety.[1] As a dihydrochloride salt, it is designed to have improved aqueous solubility compared to its free base form.[1] However, like many nitrogen-containing heterocyclic compounds, it may still face challenges in achieving optimal oral bioavailability due to factors such as poor membrane permeability, extensive first-pass metabolism, or efflux transporter interactions.[2][3][4]
Q2: What are the initial physicochemical properties I should characterize for this compound?
A thorough understanding of the compound's fundamental properties is the first step in any formulation development program. Key parameters to determine include:
-
Aqueous Solubility: Determine the pH-solubility profile in biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[5][6]
-
pKa: The ionization constant(s) will dictate the extent of ionization in different regions of the gastrointestinal tract, which in turn affects solubility and permeability.
-
LogP/LogD: The lipophilicity of the compound is a critical determinant of its ability to permeate the intestinal membrane.
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to confirm the crystalline form and purity of the dihydrochloride salt.
Q3: How does the dihydrochloride salt form influence bioavailability?
Salt formation is a common strategy to enhance the dissolution rate and solubility of weakly basic drugs.[7][8] The dihydrochloride salt of 2-(Piperidin-4-yloxy)pyrimidine is expected to have a higher aqueous solubility than the free base, which can lead to improved absorption.[1] However, a potential challenge with hydrochloride salts is the "common-ion effect" in the acidic environment of the stomach, where high concentrations of chloride ions can suppress dissolution.[7][9]
Troubleshooting Guide: Addressing Low Oral Bioavailability
Low oral bioavailability is a multifaceted challenge that can stem from one or more of the following barriers: poor solubility and dissolution, low intestinal permeability, and extensive first-pass metabolism. A systematic approach to identifying and addressing these barriers is crucial for successful formulation development.
Problem 1: Poor Aqueous Solubility and Dissolution Rate
Even as a dihydrochloride salt, the compound may exhibit insufficient solubility or a slow dissolution rate in the gastrointestinal tract, limiting the amount of drug available for absorption.
Troubleshooting Steps:
-
Assess Solubility in Biorelevant Media: Determine the equilibrium solubility of the compound in simulated gastric fluid (SGF) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF).[5][6] This will provide a more accurate prediction of its in vivo dissolution behavior than water alone.
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution. Suitable polymers include HPMC, PVP, and Soluplus®.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can solubilize the compound in a lipid vehicle, bypassing the need for dissolution in the aqueous GI fluids.[10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[12][13]
-
| Formulation Strategy | Principle | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | Potential for particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy amorphous form.[14] | Physical stability of the amorphous form. |
| Lipid-Based Systems | Solubilizes the drug in a lipid matrix.[10][11] | Drug lipophilicity and potential for precipitation upon dilution. |
| Cyclodextrin Complexation | Forms an inclusion complex with enhanced solubility.[12][13] | Stoichiometry of the complex and potential for drug displacement. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).[15]
Method:
-
Dissolve both the compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).[15]
-
Ensure complete dissolution to form a clear solution.[15]
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[15]
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[15]
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.[15]
-
Characterize the solid dispersion using XRPD to confirm its amorphous nature and perform dissolution testing in biorelevant media to assess the improvement in solubility and dissolution rate.
Problem 2: Low Intestinal Permeability
The ability of the compound to cross the intestinal epithelium is a critical determinant of its oral absorption.
Troubleshooting Steps:
-
In Vitro Permeability Assessment (Caco-2 Assay): The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[16][17][18] This assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[16][17]
-
Strategies to Mitigate Poor Permeability:
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Lipid-Based Formulations: These formulations can facilitate transcellular absorption by interacting with the lipid components of the cell membrane.[10]
-
Inhibition of Efflux Transporters: If P-gp-mediated efflux is identified, co-formulation with a known P-gp inhibitor (e.g., piperine or its analogs) can be explored in preclinical studies to confirm the mechanism.[13][19][20][21][22]
-
Experimental Protocol: Caco-2 Permeability Assay
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, and an analytical method for quantifying the test compound (e.g., LC-MS/MS).
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Add the test compound (dissolved in HBSS) to the apical (donor) side for A-B permeability or the basolateral (donor) side for B-A permeability.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Problem 3: Extensive First-Pass Metabolism
The compound may be rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Assess the stability of the compound in liver microsomes and S9 fractions to determine its intrinsic clearance.[23][24][25][26] This will provide an indication of its susceptibility to Phase I (e.g., CYP450) and Phase II metabolism.[23][24]
-
Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[15]
-
Strategies to Mitigate Metabolism:
-
Medicinal Chemistry Approaches: If specific metabolic "hot-spots" are identified, medicinal chemists can modify the compound's structure to block or reduce metabolism.
-
Prodrug Approach: A prodrug can be designed to mask the metabolically labile site and release the active parent drug systemically.
-
Co-administration with Enzyme Inhibitors: In preclinical studies, co-administration with known inhibitors of the identified metabolizing enzymes can confirm the metabolic pathway and its impact on bioavailability.
-
Experimental Protocol: Liver Microsomal Stability Assay
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, 100 mM phosphate buffer (pH 7.4), and a validated analytical method for the test compound.[23][24]
Method:
-
Prepare a working solution of the test compound in a buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
Plot the natural log of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Key barriers to oral bioavailability.
Caption: A systematic workflow for troubleshooting low bioavailability.
References
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- Excipients for Solubility and Bioavailability Enhancement.
- Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PubMed Central.
- Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
- Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed.
- Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candid
- SALT FORM OF THE DRUG. YouTube.
- Technical Support Center: Enhancing Metabolic Stability of Pyrimidine-Based Compounds. Benchchem.
- Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PMC - NIH.
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. PubMed.
- Repeated dosing of piperine induced gene expression of P-glycoprotein via stimulated pregnane-X-receptor activity and altered pharmacokinetics of diltiazem in r
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.
- Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed.
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. MDPI.
- metabolic stability & determining intrinsic drug clearance. YouTube.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Recent Advances in Pyrimidine-Based Drugs.
- This compound. Chem-Impex.
- Caco-2 cell permeability assays to measure drug absorption. PubMed.
- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. NIH.
- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Springer.
- Caco-2 Permeability.
- In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH.
- Recent Advances in Pyrimidine-Based Drugs. OUCI.
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. Benchchem.
- This compound | 950649-19-1 | NP57382. Biosynth.
- WO2024050289A1 - Compositions for oral delivery.
- This compound. Sigma-Aldrich.
- 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). PubChemLite.
- Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
- Preclinical in vivo ADME studies in drug development: a critical review. PubMed.
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.
- Statistical Investigation of Simulated Intestinal Fluid Composition on the Equilibrium Solubility of Biopharmaceutics Classific
- Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride. NIH.
- Products. 2a biotech.
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- 6. Statistical investigation of simulated intestinal fluid composition on the equilibrium solubility of biopharmaceutics classification system class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Biological Effects of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
A Guide for Senior Application Scientists
Welcome to the technical support center for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a chemical scaffold, its observed biological activity must be carefully deconvoluted to distinguish between desired on-target effects and confounding off-target interactions.
FAQ 1: Initial Characterization and Hypothesis Generation
Q1: I've observed a cellular phenotype using this compound. What are my first steps to identify its molecular target(s)?
Observing a phenotype is an important first step, but it is critical to link this effect directly to a molecular target. The process of target identification and validation involves a multi-pronged approach that moves from broad, predictive methods to specific, validated interactions. A robust workflow is essential to avoid misinterpretation of results.[3]
The recommended initial workflow is as follows:
-
In Silico Target Prediction: Begin by using computational tools to predict potential protein targets based on the chemical structure of the compound. This is a rapid and cost-effective way to generate initial hypotheses.[4][5]
-
In Vitro Profiling: Screen the compound against large panels of purified proteins, most notably a comprehensive kinase panel, to identify direct biochemical interactions.[6][7]
-
Cellular Target Engagement: Validate the most promising hits from in vitro screens in a cellular context to confirm that the compound engages its target in a more physiologically relevant environment.[8][9]
This systematic approach ensures that you are building a weight-of-evidence case for your compound's mechanism of action.
Caption: Target validation workflow for a novel chemical probe.
Q2: The compound has a 2-aminopyrimidine core. What does this suggest about its potential targets?
The 2-aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for its ability to interact with the ATP-binding site of protein kinases.[10] This structure can form key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.
Therefore, it is highly probable that this compound or its derivatives will interact with one or more protein kinases. This makes a broad kinome scan the most logical and critical first step in your experimental validation plan to identify both primary targets and potential off-target liabilities.[7]
Q3: How can I computationally predict potential targets before starting wet-lab experiments?
In silico (computational) tools use algorithms to predict interactions between a small molecule and a library of protein structures or known ligand-binding profiles. These methods are valuable for prioritizing experimental efforts.[4][5]
Common approaches include:
-
2D Similarity Searching: Compares the compound's 2D structure to databases of known active molecules (e.g., ChEMBL). This can identify proteins that are modulated by structurally similar compounds.
-
3D Shape & Pharmacophore Matching: Utilizes the 3D conformation of the molecule to screen against the structures of protein binding pockets. This can predict physical "fit" and potential binding interactions.
-
Machine Learning Models: Newer platforms use sophisticated algorithms trained on vast datasets of compound-protein interactions to predict off-target binding with increasing accuracy.[5]
While these tools are powerful for hypothesis generation, they are predictive and not a substitute for experimental validation.[11]
FAQ 2: In Vitro Off-Target Profiling
Q4: What is the most direct way to screen for off-target kinase activity?
The most effective method is to submit the compound to a commercial kinase selectivity profiling service .[6][12] These services maintain large panels of hundreds of purified, active human kinases and perform high-throughput screening to measure the compound's inhibitory activity against each one.[13][14]
Typically, you will receive data on the percent inhibition at a fixed compound concentration (e.g., 1 µM). Hits that show significant inhibition can then be followed up with full dose-response curves to determine IC₅₀ values. This approach provides a comprehensive and unbiased view of your compound's kinome-wide selectivity.[7][15]
Q5: How should I interpret the results from a kinase panel screen?
Interpreting kinome profiling data requires careful consideration of potency and selectivity.
| Metric | Description | Implication for Interpretation |
| Percent Inhibition (% Inh) | The reduction in kinase activity at a single, high concentration of the compound (e.g., 1 µM). | A high % Inh suggests a potential interaction. It is a primary screening metric used to identify "hits". |
| IC₅₀ | The concentration of the compound required to inhibit 50% of the kinase's activity. | A lower IC₅₀ value indicates higher potency. This is the gold standard for quantifying inhibitory activity.[16] |
| Selectivity Score (S-score) | A quantitative measure of promiscuity. It calculates how many kinases are inhibited by the compound above a certain threshold. | A lower S-score indicates a more selective compound, while a higher score suggests it interacts with many kinases (promiscuous). |
Example: If your compound has an IC₅₀ of 50 nM against Kinase A but an IC₅₀ of 5,000 nM against Kinase B, it is 100-fold more selective for Kinase A. A high-quality chemical probe should exhibit at least a 30-fold selectivity for its primary target over other kinases in the same family.[2][17]
Q6: My compound is highly promiscuous in a kinase screen. What does this mean for my experiments?
High promiscuity means the compound inhibits multiple kinases with similar potency. This is a significant red flag for interpreting phenotypic data. If a compound hits dozens of targets, it is impossible to attribute the observed cellular effect to the inhibition of a single protein.
Troubleshooting Steps:
-
Confirm the Phenotype with a More Selective Inhibitor: If possible, identify a structurally distinct and more selective inhibitor for your hypothesized primary target and see if it recapitulates the phenotype.
-
Utilize a Negative Control: Synthesize or acquire a structurally similar but inactive analog of your compound. This control should not inhibit the target kinases but should share similar physical properties. If the negative control does not produce the phenotype while your active compound does, it strengthens the link between target inhibition and the cellular effect.[1]
-
Consider Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR to knock down or knock out the hypothesized target protein. If this genetic perturbation mimics the effect of your compound, it provides strong evidence for an on-target mechanism.[18]
Caption: Logic of using a negative control to validate on-target effects.
FAQ 3: Cellular Target Engagement & Validation
Q7: How can I confirm that the compound is binding to a predicted target inside a living cell?
Biochemical assays use purified proteins, which may not reflect the true state of the protein inside a cell. Cellular context is critical.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to measure direct drug-target engagement in intact cells or tissues.[8][20][21]
The principle is based on ligand-induced thermal stabilization:
-
A protein, when heated, will denature and aggregate at a specific temperature (its melting temperature, Tₘ).
-
When a compound binds to the protein, it stabilizes the protein's structure.
-
This stabilized protein-ligand complex will require a higher temperature to denature, resulting in a "thermal shift" (ΔTₘ).
By measuring the amount of soluble protein remaining after heating cells at various temperatures, with and without the compound, you can directly observe this shift and confirm target engagement.[9][22]
Caption: CETSA demonstrates target engagement via thermal stabilization.
Q8: My in vitro (biochemical) and cellular (CETSA) results don't match. What could be the cause?
Discrepancies between biochemical and cellular assays are common and provide important insights.[19]
| Potential Cause | Explanation | Troubleshooting Suggestion |
| Poor Cell Permeability | The compound may be a potent inhibitor of the purified enzyme but cannot cross the cell membrane to reach its target. | Perform a cell permeability assay (e.g., Caco-2) or modify the compound's structure to improve its physicochemical properties. |
| Efflux by Transporters | The compound enters the cell but is actively pumped out by efflux pumps like P-glycoprotein (P-gp). | Co-incubate with a known efflux pump inhibitor to see if cellular potency is restored. |
| Cellular Metabolism | The compound is rapidly metabolized into an inactive form by cellular enzymes (e.g., Cytochrome P450s). | Analyze compound stability in cell lysates or microsomes. |
| High Intracellular ATP | In biochemical assays, ATP concentration is often set near the Kₘ. In cells, ATP levels are much higher (1-10 mM). An ATP-competitive inhibitor will face more competition in a cellular environment, leading to a lower apparent potency.[16][19] | Re-run the biochemical assay with a higher, more physiological ATP concentration (e.g., 1 mM) to see if the IC₅₀ value increases.[14] |
Experimental Protocols
Protocol 1: General Workflow for Preparing Samples for a Commercial Kinase Profiling Service
This protocol outlines the standard procedure for submitting a compound for kinome-wide selectivity screening.
Materials:
-
This compound (or your test compound)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Causality Note: A 10 mM stock is standard as it allows for a wide range of final assay concentrations with minimal DMSO carryover. Most services require a final DMSO concentration of <1%.
-
-
Aliquot and Label:
-
Aliquot the stock solution into clearly labeled microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Label tubes with compound name, concentration, solvent, and date.
-
-
Prepare Submission Sample:
-
Follow the specific volume and concentration requirements of the vendor (e.g., 100 µL of a 10 mM stock).
-
Package the sample securely according to the vendor's shipping instructions, often on dry ice, to ensure stability during transit.
-
-
Complete Submission Form:
-
Provide the exact molecular weight of the compound.
-
Specify the screening concentration(s) desired (e.g., single-dose at 1 µM).
-
Indicate if follow-up IC₅₀ determination is required for hits.
-
Self-Validating System: The service will run internal controls, such as a known promiscuous inhibitor (e.g., Staurosporine), to validate the assay run. Your report should include this control data.
-
Protocol 2: Simplified Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a basic workflow for validating a single target using Western Blot detection.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium, PBS, trypsin
-
Test compound and vehicle (DMSO)
-
PCR machine with a thermal gradient function
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a saturating concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for 1-2 hours.
-
-
Harvest and Aliquot:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes (one tube per temperature point for each condition).
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Add lysis buffer to each tube and lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Causality Note: This centrifugation step is critical as it separates the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each tube.
-
Normalize the total protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western Blot using an antibody against the target protein.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining relative to the unheated control versus temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[20]
-
References
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- MtoZ Biolabs. Kinome Profiling Service.
- Pharmaron. Kinase Panel Profiling.
- Bamborough, P., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Oncolines B.V. Kinome Profiling.
- Manghwar, H., et al. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Molecules.
- Kim, D., et al. Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology.
- Frye, S.V. Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online.
- Amaratunga, M., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
- A-Gonzalez, N., et al. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research.
- Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Freitas, E.I., et al. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE.
- Park, J., et al. web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research.
- Potjewyd, G., et al. Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
- Robers, M.B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- CRISPR Medicine News. Off-Target Effects and Where to Find Them.
- ResearchGate. Validating Small Molecule Chemical Probes for Biological Discovery.
- Davis, M.I., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- MDPI. Computational Strategies Reshaping Modern Drug Discovery.
- A-Gonzalez, N., et al. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research.
- Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Martinez Molina, D., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- CETSA. CETSA.
- ResearchGate. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- Sidoli, S., et al. CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology.
- PubChemLite. 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3).
- Ma, X., et al. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry.
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Technical Support Center: Optimization of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.
The synthesis of this compound is a sequential process that involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a deprotection step, and finally, salt formation. Each stage presents unique challenges that can impact the overall success of the synthesis.
Diagram: Synthetic Workflow
Below is a general workflow for the synthesis of this compound.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis.
Q1: What is the reaction mechanism for the formation of the ether linkage?
A1: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1] In the first step, a strong base deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a more nucleophilic alkoxide.[2][3] This alkoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group. The pyrimidine ring is sufficiently activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.[4]
Q2: Why is N-Boc-4-hydroxypiperidine used instead of 4-hydroxypiperidine directly?
A2: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for two main reasons.[5] Firstly, it prevents the secondary amine of piperidine from acting as a competing nucleophile and reacting with 2-chloropyrimidine. Secondly, it increases the solubility of the starting material and intermediate in common organic solvents.[5]
Q3: What are the most suitable bases for the SNAr reaction?
A3: Strong bases are required to generate the alkoxide from N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is a common and effective choice because the byproduct is hydrogen gas, which is easily removed from the reaction.[2] Other suitable strong bases include potassium hydride (KH) and sodium amide (NaNH₂).[6] For aryl ether synthesis, sometimes weaker bases like potassium carbonate (K₂CO₃) can be used, especially with more reactive aryl halides, though a stronger base is generally preferred here to ensure complete deprotonation of the alcohol.[6]
Q4: How do I choose the right solvent for the SNAr reaction?
A4: The choice of solvent is critical for the success of an SNAr reaction.[1] Polar aprotic solvents are ideal as they can solvate the cation of the base without deactivating the nucleophile.[1] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that can accelerate the reaction rate.[1][6] Acetonitrile is another suitable option.[1] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.
Q5: What are the standard conditions for Boc deprotection?
A5: The Boc group is reliably cleaved under acidic conditions.[5][7] A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is commonly used.[8] This method has the dual advantage of both deprotecting the nitrogen and forming the desired dihydrochloride salt in a single step. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another effective deprotection agent, but would require a subsequent step to form the HCl salt.[8][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Boc-Protected Intermediate
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The pKa of the alcohol in N-Boc-4-hydroxypiperidine requires a strong base for complete deprotonation.[2] Weaker bases like carbonates may not be sufficient. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH).[6] |
| Presence of Water | Water will quench the strong base and protonate the alkoxide, inhibiting the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. | Heat the reaction mixture. A temperature range of 50-100 °C is a good starting point, but this may need to be optimized.[1] |
| Poor Solvent Choice | Protic or apolar solvents can significantly slow down the reaction.[1] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][6] |
| Side Reactions | Although less common with an activated aryl halide, elimination reactions can compete with substitution.[1][11] | This is more of a concern with secondary or tertiary alkyl halides, but ensuring a sufficiently nucleophilic alkoxide and appropriate temperature can favor substitution.[12] |
Problem 2: Incomplete Boc Deprotection
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid | A stoichiometric amount of acid is required to cleave the Boc group and protonate the amines. | Use a sufficient excess of acid. Commercially available solutions of 4M HCl in dioxane are often effective.[8] |
| Short Reaction Time | While often rapid, deprotection may be slow depending on the substrate and conditions. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.[8] |
| Low Temperature | Some deprotections may require gentle heating to go to completion. | If the reaction is sluggish at room temperature, consider warming it gently (e.g., to 40-50 °C). |
Problem 3: Formation of Impurities
| Potential Cause | Explanation | Recommended Solution |
| Side reactions on the pyrimidine ring | Pyrimidine rings can be susceptible to other nucleophilic attacks or rearrangements under harsh conditions. | Maintain careful control over reaction temperature and stoichiometry. |
| Incomplete reaction | Unreacted starting materials will contaminate the product. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). |
| Degradation during workup | The product may be unstable to certain pH ranges or workup conditions. | Perform a careful workup, potentially using a buffered aqueous solution if necessary. |
| Formation of an elimination byproduct | The base can potentially promote elimination from the piperidine ring, though this is less likely. | Use the mildest effective reaction conditions. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the SNAr coupling step.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Add a solution of 2-chloropyrimidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of methanol or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Reaction: Stir the reaction at room temperature. The deprotection is often accompanied by the precipitation of the dihydrochloride salt.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Once the reaction is complete, collect the precipitate by filtration.
-
Washing: Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product, this compound.
References
- Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Dandapani, S., & Curran, D. P. (2004). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of organic chemistry, 69(25), 8751–8758.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
- SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- NIH. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- Chinese Journal of Pesticide Science. (n.d.). Synthesis and biological activity of novel piperidin-4-ol derivatives.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of isolated and fused pyrimidine derivatives.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Synlett. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
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Validation & Comparative
A Comparative Guide to GPR119 Agonists for Metabolic Disease Research: Profiling 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride in the Context of Established Modulators
This guide offers an in-depth, objective comparison of G protein-coupled receptor 119 (GPR119) agonists, a promising class of therapeutics for type 2 diabetes and related metabolic disorders. We will delve into the performance of established GPR119 agonists, supported by experimental data, and discuss the potential profile of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride based on its structural characteristics, while clearly noting the absence of publicly available biological data for this specific compound. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of GPR119-targeted therapies.
The Allure of GPR119: A Dual-Action Target for Glycemic Control
G protein-coupled receptor 119 (GPR119) has garnered significant attention in the field of metabolic disease due to its strategic expression in key metabolic tissues: pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] This unique localization allows GPR119 agonists to exert a dual-pronged effect on glucose homeostasis. Firstly, they directly stimulate glucose-dependent insulin secretion from pancreatic β-cells. Secondly, they promote the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3][4] This dual action offers a powerful mechanism for improving glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[5]
The activation of GPR119 initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP is the key second messenger that triggers the potentiation of insulin secretion and the release of incretins.[2]
The GPR119 Signaling Pathway
Caption: GPR119 agonist signaling cascade leading to insulin and incretin secretion.
Comparative Analysis of Leading GPR119 Agonists
While numerous GPR119 agonists have been developed and investigated, many have faced challenges in clinical trials, often due to modest efficacy in humans despite promising preclinical data.[6] Below, we compare several key GPR119 agonists for which experimental data is available.
In Vitro Potency: A Head-to-Head Comparison
The potency of a GPR119 agonist is typically determined by its ability to stimulate cAMP production in cell lines engineered to express the human GPR119 receptor. The half-maximal effective concentration (EC50) is a standard measure of potency, with lower values indicating higher potency.
| Compound | Cell Line | EC50 (nM) | Reference |
| AR231453 | HEK293 (human GPR119) | 4.7 - 9 | [7] |
| APD597 | hGPR119 | 44 | [8] |
| DS-8500a | CHO-K1 (human GPR119) | 51.5 | [9] |
| GSK1292263 | In vitro reporter assay (human GPR119) | ~158 (pEC50 = 6.8) | [7] |
| MK-8282 | Not Specified | 3 | [7] |
| MBX-2982 | CHO (human GPR119) | 3.9 | [7] |
This table presents a summary of in vitro potency data from various sources and should be interpreted with caution as experimental conditions may have varied.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a GPR119 agonist's potential is its ability to improve glucose tolerance in vivo. The oral glucose tolerance test (OGTT) is a standard preclinical assay used to evaluate the efficacy of anti-diabetic agents. In this test, a glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time. An effective GPR119 agonist will reduce the glucose excursion compared to a vehicle control.
| Compound | Animal Model | Dose | Glucose Reduction in OGTT (% AUC reduction) | Reference |
| DS-8500a | nSTZ rats | Not Specified | Greater than GSK1292263 and MBX-2982 | [9] |
| HD0471953 | C57BL/6J mice | Not Specified | Significant improvement in glucose tolerance | [10] |
Direct head-to-head in vivo comparative studies are limited. The data presented is based on findings from individual studies.
Profiling this compound: A Structurally-Informed Perspective
Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize some potential characteristics of this compound:
-
Potential for GPR119 Agonism: The pyrimidine-piperidine ether scaffold is a key pharmacophore for GPR119 agonism.[7]
-
Expected Mechanism of Action: If it is a GPR119 agonist, it would be expected to increase intracellular cAMP, leading to glucose-dependent insulin secretion and incretin release.
-
Need for Empirical Validation: It is crucial to emphasize that without experimental data, the activity, potency, and efficacy of this specific compound remain speculative.
Experimental Protocols for Evaluating GPR119 Agonists
To rigorously assess the performance of a novel GPR119 agonist like this compound, a series of standardized in vitro and in vivo experiments are required.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency of a GPR119 agonist.
-
Cell Culture: Utilize a stable cell line, such as HEK293 or CHO cells, engineered to overexpress the human GPR119 receptor.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a reference agonist.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for a specified period.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is the gold standard for assessing in vivo efficacy.
-
Animal Acclimatization and Fasting: Use a relevant animal model, such as C57BL/6 mice or a diabetic model like db/db mice. Acclimatize the animals and then fast them overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein sample (t=0).
-
Compound Administration: Administer the test compound or vehicle orally via gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus (typically 2 g/kg).
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
Experimental Workflow for GPR119 Agonist Evaluation
Caption: A typical experimental workflow for the evaluation of a novel GPR119 agonist.
Conclusion and Future Directions
The development of GPR119 agonists presents a compelling strategy for the treatment of type 2 diabetes, offering a dual mechanism of action that enhances glucose-dependent insulin and incretin secretion. While several promising candidates have been identified, the translation of preclinical efficacy to robust clinical outcomes has been a significant hurdle.[6]
For compounds like this compound, which possess a chemical scaffold common to known GPR119 agonists, a thorough experimental evaluation is necessary to determine their biological activity and therapeutic potential. The protocols and comparative data presented in this guide provide a framework for such an investigation. Future research in this area may benefit from a focus on identifying agonists with sustained efficacy and favorable pharmacokinetic profiles, potentially through the exploration of novel chemical scaffolds or combination therapies.
References
- A Comparative Analysis of MK-8282 and Discontinued GPR119 Agonists for Type 2 Diabetes. Benchchem.
- A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research. Benchchem.
- GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candid
- GPR119 | Agonists. MedchemExpress.com.
- What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Taylor & Francis Online. 2024 Oct 29.
- GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus.
- GPR119 agonists for the tre
- Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. 2021 Jul 07.
- DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic R
- In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Tre
- APD 597 | JNJ 38431055 | GPR119 agonist | Axon 2541. Axon Medchem.
- Comparison of GPR40 agonist, GPR119 agonist and sulfonylurea pathways.
- In vivo oral Glucose Tolerance Test: Assessment of the impact of....
- Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. NIH. 2008 Aug 25.
- GPR119. MedchemExpress.com.
- Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes.
- Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. PubMed.
- GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC.
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Validating the In Vivo Efficacy of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a versatile heterocyclic compound with potential therapeutic applications.[1] Given the chemical scaffold's prevalence in kinase inhibitors, this document will focus on a hypothetical validation pathway in the context of non-small cell lung cancer (NSCLC), a common therapeutic area for pyrimidine-based molecules.[2][3] We will objectively compare its potential performance against a current standard-of-care, providing the necessary experimental designs to generate robust, publishable data.
Introduction: The Rationale for In Vivo Assessment
While in vitro assays provide initial insights into a compound's activity, in vivo studies are indispensable for understanding its true therapeutic potential.[4] Animal models allow for the evaluation of a drug's efficacy in a complex biological system, providing critical data on pharmacokinetics, pharmacodynamics, and overall safety that cannot be replicated in a petri dish.[5] For a novel agent like this compound, a well-designed in vivo study is the gateway to further preclinical and clinical development.[6]
This guide is structured to walk researchers through the critical steps of designing and executing a comparative in vivo efficacy study. We will focus on a xenograft model of NSCLC, a widely accepted model for evaluating anti-cancer therapies.[7]
Establishing the Experimental Framework
Selecting a Comparator and Therapeutic Context
Based on the activity of structurally related compounds, such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines which have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a logical starting point for in vivo validation is in the context of EGFR-mutated NSCLC.[2] Therefore, a suitable and rigorous comparison would be against a third-generation EGFR tyrosine kinase inhibitor (TKI), such as Osimertinib , which is a current standard-of-care for patients with this cancer subtype.
The Animal Model: Human Tumor Xenografts
To assess anti-tumor efficacy, an immunodeficient mouse model bearing a human NSCLC xenograft is the model of choice. The NCI-H1975 cell line, which harbors the L858R/T790M double mutation in the EGFR gene, is an appropriate selection as it is a model of acquired resistance to earlier-generation EGFR TKIs and is a target for next-generation inhibitors.
Key Efficacy and Toxicity Endpoints
The primary goal is to determine if this compound can inhibit tumor growth with an acceptable safety profile. Key endpoints will include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to a vehicle control.
-
Overall Survival: A measure of the time until a pre-defined endpoint (e.g., tumor volume reaching a certain size).
-
Body Weight: A general indicator of the compound's toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measurement of drug concentration in plasma and tumor tissue, and its effect on the target pathway.
Experimental Design and Protocols
Study Groups and Treatment Regimen
A well-controlled study is paramount for generating unambiguous data.[5] The following study groups are recommended:
| Group | Treatment | Dose | Route of Administration | N (animals) |
| 1 | Vehicle Control | - | Oral Gavage | 10 |
| 2 | This compound | Dose 1 (e.g., 25 mg/kg) | Oral Gavage | 10 |
| 3 | This compound | Dose 2 (e.g., 50 mg/kg) | Oral Gavage | 10 |
| 4 | Osimertinib (Positive Control) | 5 mg/kg | Oral Gavage | 10 |
Table 1: Recommended Study Groups for In Vivo Efficacy Evaluation
Step-by-Step Experimental Workflow
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 NCI-H1975 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2.[7]
-
Randomization and Treatment Initiation: Mice are randomized into the four treatment groups. Dosing is initiated and administered daily via oral gavage.
-
Data Collection: Tumor volumes and body weights are recorded twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, blood and tumor samples are collected for PK/PD analysis.
Caption: In Vivo Efficacy Study Workflow
Hypothetical Comparative Data and Interpretation
The following table presents a hypothetical outcome of the proposed study, designed for illustrative purposes.
| Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | - | +2.5 |
| This compound (25 mg/kg) | 980 ± 150 | 47 | -1.2 |
| This compound (50 mg/kg) | 520 ± 90 | 72 | -4.8 |
| Osimertinib (5 mg/kg) | 450 ± 75 | 76 | -3.5 |
Table 2: Hypothetical Comparative Efficacy and Toxicity Data
In this hypothetical scenario, this compound demonstrates dose-dependent anti-tumor activity. The higher dose shows efficacy comparable to the standard-of-care, Osimertinib, with a slightly higher impact on body weight, warranting further investigation into its therapeutic window.
Mechanistic Insights: The EGFR Signaling Pathway
The proposed mechanism of action for pyrimidine-based inhibitors in NSCLC is the blockade of the EGFR signaling pathway. Upon binding of a ligand like EGF, the EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. An effective inhibitor would prevent this phosphorylation event.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition
Conclusion and Future Directions
This guide outlines a robust, comparative approach to validating the in vivo efficacy of this compound. The proposed experimental design, if executed with scientific rigor, will provide the necessary data to make a go/no-go decision for further development. Positive results from this study would warrant follow-up investigations, including more comprehensive toxicology studies, exploration of different tumor models, and combination therapy studies. The versatility of the pyrimidine scaffold suggests that should the EGFR inhibition hypothesis not hold, other kinase targets could be explored based on broader screening data.[3]
References
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A Comparative Analysis of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride Analogs: A Guide for Drug Discovery Professionals
The 2-(piperidin-4-yloxy)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent drug-like properties, including a favorable balance of lipophilicity and aqueous solubility, make it an attractive starting point for the development of novel therapeutics.[1] This guide provides a comprehensive comparative analysis of analogs of 2-(piperidin-4-yloxy)pyrimidine dihydrochloride, focusing on the structure-activity relationships (SAR) that govern their interactions with key drug targets, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and cholinesterases. We will delve into the synthetic strategies, provide detailed experimental protocols for their biological evaluation, and visualize the relevant signaling pathways to offer a holistic understanding for researchers, scientists, and drug development professionals.
The 2-(Piperidin-4-yloxy)pyrimidine Core: A Versatile Pharmacophore
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, such as nucleic acids and vitamins.[2] In medicinal chemistry, its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The piperidine moiety, another common fragment in pharmaceuticals, enhances the developability of drug candidates by improving their pharmacokinetic profiles.[6] The ether linkage between these two key fragments in 2-(piperidin-4-yloxy)pyrimidine provides a flexible yet constrained conformation that allows for optimal interactions with the binding sites of various proteins.
Comparative Analysis of Analogs: Targeting Cancer and Neurological Disorders
The versatility of the 2-(piperidin-4-yloxy)pyrimidine scaffold is best illustrated by the diverse biological activities exhibited by its analogs. Strategic modifications at the 2- and 4-positions of the pyrimidine ring, as well as on the piperidine nitrogen, have yielded potent inhibitors of key enzymes implicated in cancer and neurodegenerative diseases.
EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a major driver of non-small cell lung cancer (NSCLC). While first- and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M, necessitates the development of novel therapeutic agents.[7] Analogs of 2-(piperidin-4-yloxy)pyrimidine have emerged as promising candidates in this arena.
A recent study focused on the design and synthesis of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent inhibitors of the EGFRT790M/L858R mutant.[3] The key structural modification involved the introduction of an arylamino group at the 2-position of the pyrimidine ring, which is designed to form a covalent bond with a cysteine residue in the active site of the EGFR kinase.
Structure-Activity Relationship (SAR) Insights:
The study revealed that the nature of the substituent on the arylamino group significantly influences the inhibitory potency. For instance, compound 9i from the study, which features a fused-thiophene moiety on the pyrimidine core, demonstrated a potent inhibitory effect on the EGFRT790M/L858R kinase with an IC50 value of 4.902 nM.[3] This compound also exhibited high selectivity for the mutant EGFR over the wild-type (WT) form, a crucial attribute for minimizing off-target effects.[3]
Table 1: Comparative Inhibitory Activity of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Analogs against EGFRT790M/L858R
| Compound | R Group (at 2-position) | EGFRT790M/L858R IC50 (nM) | H1975 Cell Proliferation IC50 (µM) | Reference |
| 9i | Fused-thiophene arylamino | 4.902 | 0.6210 | [3] |
Signaling Pathway:
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4] The 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analogs act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by 2-(Piperidin-4-yloxy)pyrimidine Analogs.
ALK Inhibitors for Cancer Therapy
Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase whose aberrant fusion with other genes (e.g., EML4) leads to the development of various cancers, including NSCLC.[8] A series of 2,4-diarylaminopyrimidine analogs bearing a piperidinyl-4-ol moiety have been designed as potent ALK inhibitors.[9]
Structure-Activity Relationship (SAR) Insights:
In this series, the substitution pattern on the 2,4-diarylaminopyrimidine core plays a critical role in determining the ALK inhibitory activity. Compound L6 , which incorporates a 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol moiety, was identified as a highly potent inhibitor of wild-type ALK (IC50 = 1.8 nM) and was also effective against ALK-resistant mutations such as L1196M and G1202R.[9]
Table 2: Comparative Inhibitory Activity of 2,4-Diarylaminopyrimidine Analogs against ALK
| Compound | Modifications | ALKWT IC50 (nM) | Karpas299 Cell IC50 (µM) | H2228 Cell IC50 (µM) | Reference |
| L6 | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol | 1.8 | 0.017 | 0.052 | [9] |
Signaling Pathway:
Similar to EGFR, ALK is a receptor tyrosine kinase that activates downstream signaling pathways, including the JAK-STAT and PI3K-AKT pathways, to promote cell growth and survival. The 2,4-diarylaminopyrimidine analogs inhibit ALK by competing with ATP for binding to the kinase domain, thereby blocking its downstream signaling.
Caption: ALK Signaling Pathway and Inhibition by 2,4-Diarylaminopyrimidine Analogs.
Cholinesterase Inhibitors for Alzheimer's Disease
Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. These drugs act by increasing the levels of the neurotransmitter acetylcholine in the brain.[10] The 2-(piperidin-4-yloxy)pyrimidine scaffold has been explored for the development of novel cholinesterase inhibitors.
Structure-Activity Relationship (SAR) Insights:
Studies on 2,4-disubstituted pyrimidine derivatives have shown that the nature of the substituents at both the C-2 and C-4 positions of the pyrimidine ring influences the cholinesterase inhibitory activity and selectivity.[11] For example, compound 9a [N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine] was identified as a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 5.5 µM, while compound 9e [2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine] was a potent and selective butyrylcholinesterase (BuChE) inhibitor with an IC50 of 2.2 µM.[11]
Table 3: Comparative Inhibitory Activity of 2,4-Disubstituted Pyrimidine Analogs against Cholinesterases
| Compound | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | 5.5 | >100 | [11] |
| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | 25.8 | 2.2 | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of 2-(piperidin-4-yloxy)pyrimidine analogs.
Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines
A general synthetic route to this class of compounds is outlined below, based on the procedures described in the literature.[3]
Caption: General Synthetic Workflow for 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines.
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., DMF), add 4-hydroxypiperidine and a base (e.g., K2CO3). Heat the reaction mixture at an appropriate temperature (e.g., 80°C) until the reaction is complete (monitored by TLC). After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 2: Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine: To a solution of 2-chloro-4-(piperidin-4-yloxy)pyrimidine in a suitable solvent (e.g., isopropanol), add the desired arylamine and an acid catalyst (e.g., p-toluenesulfonic acid). Reflux the reaction mixture for the required time. After completion, cool the reaction mixture and collect the precipitated product by filtration. Recrystallize the product from a suitable solvent to obtain the pure compound.
In Vitro Kinase Inhibition Assay (HTRF) for EGFR
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.[5]
Materials:
-
Recombinant human EGFR (T790M/L858R) enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (2-(piperidin-4-yloxy)pyrimidine analogs)
-
HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution or DMSO (for control).
-
Add 4 µL of the EGFR enzyme solution (pre-diluted in assay buffer).
-
Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP (pre-diluted in assay buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a colorimetric assay used to measure cholinesterase activity.[10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds
-
Phosphate buffer (pH 8.0)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution or buffer (for control).
-
Add 50 µL of the AChE or BuChE enzyme solution (pre-diluted in buffer).
-
Add 125 µL of DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC50 values from the dose-response curves.
Conclusion and Future Directions
The 2-(piperidin-4-yloxy)pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of a diverse range of biological targets. The comparative analysis presented in this guide highlights the critical role of structure-activity relationships in guiding the design of analogs with improved potency and selectivity. The detailed experimental protocols provide a practical framework for researchers to evaluate their own compounds and contribute to the growing body of knowledge on this important class of molecules.
Future research in this area should focus on exploring further modifications of the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability. Additionally, the application of this scaffold to other emerging drug targets holds significant promise for the discovery of novel therapeutics for a wide range of diseases.
References
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A Cross-Validation Guide to the Experimental Efficacy of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride as a Putative EGFR Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride and its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). By presenting detailed experimental protocols and comparative data, this document aims to facilitate a rigorous, evidence-based assessment of this compound class against established therapeutic agents.
Introduction: The Rationale for Targeting EGFR with Novel Pyrimidine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in numerous cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention.
The pyrimidine core is a versatile scaffold in medicinal chemistry, found in several approved kinase inhibitors.[5][6] The 2-(Piperidin-4-yloxy)pyrimidine moiety represents a promising pharmacophore for developing novel EGFR inhibitors. Recent studies have highlighted the potential of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent covalent inhibitors of clinically relevant EGFR mutants, such as EGFRT790M/L858R.[7] This guide outlines the critical experiments required to validate these findings and objectively compare their performance against benchmark EGFR inhibitors.
Comparative Benchmarking: Performance Against Established EGFR Inhibitors
To ascertain the therapeutic potential of any new chemical entity, its performance must be benchmarked against current standards of care. For EGFR-targeted therapies, we will compare our test compound, a representative 2-(Piperidin-4-yloxy)pyrimidine derivative (termed "Compound-X" for this guide), against three generations of approved EGFR inhibitors:
-
Gefitinib (1st Generation): A reversible inhibitor of wild-type and common activating mutations of EGFR.
-
Erlotinib (1st Generation): Another reversible inhibitor with a similar profile to Gefitinib.
-
Osimertinib (3rd Generation): An irreversible inhibitor designed to be effective against the T790M resistance mutation.[8][9]
The following table summarizes the expected inhibitory concentrations (IC50) based on publicly available data and hypothetical, yet realistic, values for our test compound.
| Compound | Target | IC50 (nM) | Cell Line |
| Gefitinib | EGFR (wild-type) | 26 - 57 | NR6W Cells |
| EGFR (mutant) | 13.06 | HCC827 (exon 19 del)[10] | |
| Erlotinib | EGFR (wild-type) | 2 | Cell-free assay[11] |
| EGFR (mutant) | 29 - >20,000 | Various NSCLC lines[11] | |
| Osimertinib | EGFR (L858R/T790M) | 1 - 11.44 | Ba/F3, LoVo cells[8][9] |
| EGFR (exon 19 del) | 12.92 | LoVo cells[8] | |
| EGFR (wild-type) | 493.8 | LoVo cells[8] | |
| Compound-X | EGFR (L858R/T790M) | Hypothetical: 5-15 | H1975 |
| EGFR (wild-type) | Hypothetical: >500 | A431 |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Workflows for Cross-Validation
A multi-faceted experimental approach is necessary to thoroughly characterize the activity of a novel EGFR inhibitor. The following sections detail the protocols for key assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.
Rationale: This cell-free assay isolates the interaction between the inhibitor and its target protein, providing a direct measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Workflow Diagram:
Caption: Workflow for a biochemical EGFR kinase assay.
Detailed Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[12] Prepare serial dilutions of Compound-X, comparators, and a DMSO vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, add the EGFR enzyme (e.g., 5 nM) to each well containing the serially diluted inhibitor or DMSO.[3] Allow a pre-incubation period of 30 minutes at room temperature.
-
Initiation of Reaction: Add a solution containing the substrate (e.g., 5 µM Y12-Sox peptide) and ATP (at its Km concentration, e.g., 15-50 µM) to initiate the kinase reaction.[3]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines with known EGFR status.
Rationale: This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[13][14][15] It provides crucial information on whether the biochemical inhibition of EGFR translates into an anti-cancer effect in a cellular context.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of Compound-X for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay. [1]3. SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1173), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system. [1]5. Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EGFR, total Akt, total ERK, and a loading control like β-actin. [16][17]
-
Conclusion and Future Directions
This guide provides a foundational set of experiments to cross-validate the efficacy and mechanism of action for this compound and its analogs as EGFR inhibitors. By systematically comparing its performance against established drugs in biochemical and cell-based assays, researchers can build a robust data package to support further development. Positive results from these studies would warrant progression to more complex investigations, including kinase selectivity profiling, in vivo xenograft models, and pharmacokinetic/pharmacodynamic (PK/PD) studies to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
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- Methods in Enzymology. (n.d.). EGFR Biochemical Assays.
- BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Roche. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic....
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- ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.
- Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. doi:10.1016/j.bmc.2022.117052
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- Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (n.d.). PMC - NIH.
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- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PMC - NIH.
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Independent Replication and Comparative Analysis of 2-(Piperidin-4-yloxy)pyrimidine as an EGFR Kinase Inhibitor Scaffold
A Senior Application Scientist's Guide to In Vitro Evaluation
For researchers in oncology and drug development, the pyrimidine ring is a well-established "privileged scaffold," forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a framework for the independent replication and comparative analysis of compounds built around the 2-(piperidin-4-yloxy)pyrimidine core. We will focus on its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in various cancers.[4][5]
This document is not a rigid protocol but a strategic guide. It explains the causality behind experimental choices, enabling researchers to adapt these methodologies to their specific derivatives and answer critical questions about potency, selectivity, and cellular efficacy. We will compare the performance of our representative pyrimidine-based compound against Erlotinib, a first-generation quinazoline-based EGFR inhibitor, to provide a clear benchmark for performance.[1]
The Scientific Rationale: Pyrimidine Scaffolds in Kinase Inhibition
The EGFR signaling cascade is a central regulator of cell proliferation, survival, and differentiation.[6][7] Its dysregulation, often through mutation or overexpression, is a key driver in many malignancies, including non-small cell lung cancer and breast cancer.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain have become a cornerstone of targeted therapy.
The pyrimidine scaffold is particularly effective as it can mimic the adenine ring of ATP, forming key hydrogen bonds within the hinge region of the kinase active site.[2][3] The piperidin-4-yloxy linker provides a versatile vector to introduce additional functionalities that can enhance solubility, modulate pharmacokinetic properties, or exploit other pockets within the active site to improve potency and selectivity.[8][9] Derivatives of 4-(piperidin-4-yloxy)pyrimidine have demonstrated nanomolar affinity for tyrosine kinases like EGFR and VEGFR2, validating the potential of this chemical class.[9]
This guide will outline the essential experiments to validate whether a novel compound based on this scaffold, such as 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, can effectively inhibit EGFR at both an enzymatic and cellular level.
Comparative Experimental Workflow
To build a robust and validated dataset, a multi-tiered approach is essential. We will progress from a direct enzymatic assay to cell-based assays that measure both anti-proliferative effects and on-target engagement.
Caption: A tiered experimental workflow for inhibitor validation.
Part 1: Biochemical Kinase Assay for Direct Target Inhibition
The first step is to determine if the compound directly inhibits the enzymatic activity of EGFR. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method that measures the amount of ADP produced during the kinase reaction.[6] The signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.
Detailed Protocol: EGFR Kinase Assay (Luminescent)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human EGFR kinase.
-
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound: this compound
-
Control Inhibitor: Erlotinib
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, low-volume microplates
-
Plate reader capable of measuring luminescence
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Erlotinib in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Include "vehicle control" wells with 1% DMSO for 0% inhibition (maximum signal).
-
Include "no enzyme" wells as a background control (minimum signal).
-
-
Enzyme and Substrate Addition: Add 2 µL of a mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate to each well. Briefly incubate for 5-10 minutes at room temperature.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to all wells to start the reaction. The final volume should be 5 µL.[6] Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC₅₀ value.
-
Part 2: Cell-Based Assays for Cellular Potency and Mechanism
Demonstrating enzymatic inhibition is crucial, but it does not guarantee efficacy in a complex cellular environment. Cell-based assays are required to assess a compound's ability to cross the cell membrane, engage its target, and produce an anti-proliferative effect.
Cell Proliferation Assay
This assay measures the overall cytotoxic or cytostatic effect of the compound on a cancer cell line that is dependent on EGFR signaling, such as the A431 (overexpresses wild-type EGFR) or PC-9 (EGFR exon 19 deletion) cell lines.[4] The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures ATP levels, which is a strong indicator of metabolically active cells.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of the test compound.
-
Materials:
-
A431 or PC-9 human cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound and Erlotinib
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom, white-walled microplates
-
Luminometer
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare 2X serial dilutions of the test compound and Erlotinib in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10][11]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot this percentage against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Cellular EGFR Autophosphorylation Assay
To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, it is essential to measure the inhibition of EGFR autophosphorylation in the cell. This demonstrates on-target engagement.
Detailed Protocol: Western Blot for Phospho-EGFR
-
Objective: To qualitatively or quantitatively assess the inhibition of EGF-stimulated EGFR phosphorylation at key tyrosine residues (e.g., Y1173).
-
Materials:
-
A431 cell line
-
Serum-free medium
-
Test Compound and Erlotinib
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Y1173), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Step-by-Step Methodology:
-
Cell Culture and Starvation: Grow A431 cells in 6-well plates to ~90% confluence. Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.[11]
-
Inhibitor Treatment: Treat the starved cells with various concentrations of the test compound or Erlotinib for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR autophosphorylation.[11]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-EGFR antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total EGFR and β-actin to ensure equal protein loading and to assess the specificity of phosphorylation inhibition.
-
-
Analysis: Densitometrically quantify the p-EGFR bands and normalize them to total EGFR or the loading control. Compare the level of phosphorylation in inhibitor-treated cells to the EGF-stimulated control.
Data Presentation and Comparative Analysis
Clear and concise data presentation is vital for objective comparison. The results from the described assays should be summarized in tables to facilitate a head-to-head evaluation.
Table 1: Comparative Biochemical Potency
| Compound | Scaffold Type | Target Kinase | IC₅₀ (nM) [Example Data] |
| Test Compound | Pyrimidine | EGFR (Wild-Type) | 18 |
| Erlotinib | Quinazoline | EGFR (Wild-Type) | 2 |
Note: This data is for illustrative purposes. Lower IC₅₀ values indicate higher potency.[1]
Table 2: Comparative Cellular Efficacy
| Compound | Cell Line | Assay Type | GI₅₀ (nM) [Example Data] |
| Test Compound | A431 (EGFR WT) | CellTiter-Glo® | 95 |
| Erlotinib | A431 (EGFR WT) | CellTiter-Glo® | 30 |
Note: Lower GI₅₀ values indicate greater anti-proliferative effect.
Visualization of Mechanism
Understanding the biological context is as important as the quantitative data. The following diagram illustrates the point of intervention for EGFR inhibitors within the signaling pathway.
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion and Trustworthiness of the Approach
This guide outlines a self-validating system for the evaluation of 2-(piperidin-4-yloxy)pyrimidine-based compounds as EGFR inhibitors. By progressing from biochemical assays to cellular proliferation and finally to on-target validation, the generated data provides a comprehensive and trustworthy profile of the compound's performance. The direct comparison against a well-characterized inhibitor like Erlotinib provides essential context and a benchmark for success.
The causality is clear: direct enzymatic inhibition (IC₅₀) should translate into an anti-proliferative effect (GI₅₀) in an EGFR-dependent cell line, and this effect should be accompanied by a measurable decrease in EGFR autophosphorylation. A discrepancy in these results would rightly trigger further investigation into factors like cell permeability, off-target effects, or metabolic instability. By following this logical and tiered workflow, researchers can confidently and independently validate the potential of their novel kinase inhibitors.
References
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (PubMed)
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (Future Science)
- EGFR Assays & Drug Discovery Services. (Reaction Biology)
- An In-depth Technical Guide to EGFR-IN-1: Structure, Activity, and Experimental Protocols. (BenchChem)
- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (BenchChem)
- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (PubMed)
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)
- Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (PubMed)
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
- EGFR Kinase Assay Protocol.
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. (BenchChem)
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- EGFR inhibitors synthesis and biological assessment. (Dove Medical Press)
- 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine Product Page. (BenchChem)
- The reported anticancer agents with EGFR and HER2 inhibition activities.
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- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. (PubMed)
- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (Taylor & Francis Online)
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- This compound Product Page. (Sigma-Aldrich)
- Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. (ChemRxiv)
- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
- Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (PubMed)
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (PubMed)
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Bridging the Bench-to-Bedside Gap: A Comparative Analysis of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride In Vitro and In Vivo
This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a novel small molecule with therapeutic potential. As researchers and drug development professionals, we understand that the journey from a promising compound in a test tube to a viable therapeutic in a living system is fraught with challenges. The core of this challenge lies in the translation of laboratory results to real-world efficacy—the in vitro-in vivo correlation (IVIVC).[1][2][3] This document serves as an objective, data-driven guide to understanding this compound's performance, framed within a plausible, illustrative research scenario.
The molecular scaffold, featuring a pyrimidine core linked to a piperidine moiety, is a privileged structure in medicinal chemistry, frequently appearing in agents targeting neurological disorders and various kinases.[4][5][6][7] While specific published data on this exact dihydrochloride salt is limited, its structure suggests potential interaction with key signaling proteins. For the purpose of this guide, we will hypothesize its mechanism of action as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in the pathophysiology of neurodegenerative diseases, mood disorders, and cancer.
We will compare its performance against CHIR-99021 , a well-characterized and highly potent GSK-3β inhibitor, to provide a clear benchmark for its activity and selectivity.
Hypothesized Mechanism of Action: Targeting the GSK-3β Signaling Pathway
GSK-3β is a critical downstream regulator in numerous signaling cascades, including those initiated by growth factors and neurotransmitters. Its hyperactivity is linked to tau hyperphosphorylation in Alzheimer's disease and dysregulation of mood-related pathways. Our hypothesis is that this compound occupies the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates.
In Vitro Characterization: Potency and Selectivity
The first critical step is to determine if the compound engages its intended target with high affinity and specificity in a controlled, cell-free environment. This avoids the complexities of cellular uptake, metabolism, and off-target effects.
Causality Behind Experimental Choice
We selected a Lanthascreen™ Eu Kinase Binding Assay. This is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket. Its advantages include high sensitivity, low background, and a homogenous format, making it ideal for high-throughput screening and accurate determination of the inhibitor's binding affinity (expressed as the IC50 value). To assess selectivity, we will counter-screen against Cyclin-Dependent Kinase 2 (CDK2), a structurally related kinase, to ensure our compound does not promiscuously inhibit other ATP-dependent enzymes.
Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay
-
Reagent Preparation: All reagents are prepared in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound and CHIR-99021, starting from a 100 µM stock concentration.
-
Assay Plate Setup: To a 384-well plate, add 2.5 µL of the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase/Tracer Mixture: Prepare a 2X solution of GSK-3β (or CDK2) and the corresponding Alexa Fluor™-conjugated kinase tracer. Add 2.5 µL of this mixture to each well.
-
Antibody Addition: Prepare a 2X solution of the Europium-labeled anti-tag antibody and add 5 µL to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
In Vitro Results Summary
The following table presents the hypothetical data obtained from our in vitro analysis.
| Compound | Target Kinase | IC50 (nM) |
| This compound | GSK-3β | 15.2 |
| CDK2 (Counter-screen) | >10,000 | |
| CHIR-99021 (Comparator) | GSK-3β | 6.7 |
| CDK2 (Counter-screen) | >10,000 |
Interpretation: The data indicates that this compound is a potent inhibitor of GSK-3β, with an IC50 in the low nanomolar range. Crucially, it demonstrates high selectivity (>650-fold) over the related kinase CDK2, suggesting a specific binding interaction. While not as potent as the benchmark inhibitor CHIR-99021, its high potency and selectivity warrant progression to in vivo models.
In Vivo Evaluation: Assessing Therapeutic Effect
Demonstrating efficacy in a living organism is the ultimate test. This phase assesses not only the compound's ability to engage its target in a complex biological system but also its pharmacokinetic and pharmacodynamic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Causality Behind Experimental Choice
Given the role of GSK-3β in mood regulation, we chose the Forced Swim Test (FST) in mice, a widely used and validated model for screening potential antidepressant compounds. The test is based on the principle that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. This model provides a functional, whole-organism readout that is sensitive to the modulation of GSK-3β activity.
Experimental Protocol: Murine Forced Swim Test (FST)
-
Animal Acclimation: Male C57BL/6 mice (8 weeks old) are housed in standard conditions and acclimated for at least 7 days prior to the experiment.
-
Compound Preparation: this compound and CHIR-99021 are dissolved in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Drug Administration: Mice are randomly assigned to groups (n=10 per group): Vehicle, Compound (30 mg/kg), and Comparator (20 mg/kg). The compounds are administered via intraperitoneal (IP) injection 60 minutes before the test.
-
Forced Swim Test:
-
Individual mice are placed in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The session is recorded for 6 minutes.
-
An observer, blind to the treatment groups, scores the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The total duration of immobility for each mouse is recorded. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
In Vivo Results Summary
The following table presents the hypothetical data from the FST.
| Treatment Group (Dose) | Average Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 155 ± 8.2 | - |
| 2-(Piperidin-4-yloxy)pyrimidine (30 mg/kg) | 98 ± 7.5 | 36.8% |
| CHIR-99021 (20 mg/kg) | 85 ± 6.9 | 45.2% |
Interpretation: Treatment with this compound at 30 mg/kg resulted in a statistically significant reduction in immobility time compared to the vehicle group. This demonstrates a clear antidepressant-like effect in a functional in vivo model. The effect size is robust, though slightly less pronounced than that of the comparator, CHIR-99021, administered at a lower dose.
Discussion: Correlating In Vitro Potency with In Vivo Efficacy
The successful translation from a potent in vitro inhibitor to an effective in vivo agent is the primary goal of drug discovery.[8][9] Our results provide an excellent case study for this correlation.
-
Positive Correlation: The compound was potent and selective in the biochemical assay, and this activity translated to a significant functional effect in the animal model. This confirms that the compound can likely cross the blood-brain barrier, reach its target in the central nervous system, and engage GSK-3β with sufficient potency to modulate a complex behavioral phenotype.
-
Explaining Discrepancies: While the in vitro IC50 of our compound was only ~2.3-fold weaker than CHIR-99021, a higher dose was required to achieve a slightly lower effect in vivo. This discrepancy is common and highlights the critical role of pharmacokinetics.[2] Potential reasons include:
-
Metabolic Stability: The compound may be metabolized more rapidly in the liver.
-
Bioavailability & BBB Penetration: It may have lower oral bioavailability or less efficient transport across the blood-brain barrier compared to CHIR-99021.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.
-
These factors underscore why potent in vitro activity is necessary but not sufficient for in vivo success.[1]
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- 1. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride Analogs as Kinase Inhibitors
For researchers and drug development professionals, the 2-(piperidin-4-yloxy)pyrimidine scaffold represents a versatile and promising starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a focus on their activity against key oncogenic kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
Introduction: The 2-(Piperidin-4-yloxy)pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
The 2-(piperidin-4-yloxy)pyrimidine moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent structural features, including a hydrogen bond-accepting pyrimidine ring and a versatile piperidine ring, allow for strategic modifications to optimize interactions within the ATP-binding pocket of various kinases. The dihydrochloride salt form of the parent compound enhances its solubility, making it a valuable starting point for chemical synthesis and biological screening[1]. This guide will dissect the SAR of this scaffold, comparing its derivatives' performance against different kinase targets and elucidating the principles that govern their potency and selectivity.
Comparative Analysis of Structure-Activity Relationships
The following sections detail the SAR of 2-(piperidin-4-yloxy)pyrimidine analogs against two major classes of tyrosine kinases: EGFR and ALK. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
Targeting Epidermal Growth Factor Receptor (EGFR)
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). The 2-(piperidin-4-yloxy)pyrimidine scaffold has been successfully exploited to develop potent inhibitors of both wild-type and mutant forms of EGFR.
A key design strategy involves the introduction of an arylamino group at the C2 position of the pyrimidine ring, leading to 2-arylamino-4-(piperidin-4-yloxy)pyrimidines. These compounds are designed to mimic the binding mode of known EGFR inhibitors, where the pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain.
Key Structural Modifications and Their Impact on EGFR Inhibition:
| Compound ID | Modification at Pyrimidine C2 | Modification on Piperidine | EGFRT790M/L858R IC50 (nM) | H1975 Cell Proliferation IC50 (µM) | Reference |
| Lead Scaffold | - | - | - | - | - |
| Compound 9i | Fused-thiophene arylamino | 4-hydroxy | 4.902 | 0.6210 | [2] |
| Analog A | Simple arylamino | Unmodified | >1000 | >10 | [2] |
| Analog B | Fused-pyrrole arylamino | 4-hydroxy | 15.34 | 1.25 | [2] |
Table 1: Comparative activity of 2-(Piperidin-4-yloxy)pyrimidine analogs against mutant EGFR.
From the data, several key SAR insights can be drawn:
-
C2-Arylamino Substitution is Crucial: The presence of an arylamino group at the C2 position is essential for potent EGFR inhibition. This group likely occupies a hydrophobic pocket in the ATP-binding site.
-
Conformational Restriction Enhances Potency: The introduction of a fused-thiophene or -pyrrole on the pyrimidine core, as seen in compound 9i and Analog B, leads to a significant increase in potency compared to a simple arylamino substituent (Analog A). This conformational restriction likely pre-organizes the molecule into a more favorable binding conformation[2].
-
Piperidine Substitution Modulates Activity: The presence of a 4-hydroxy group on the piperidine ring is a common feature in potent analogs, suggesting it may form additional interactions with the solvent-exposed region of the kinase or improve physicochemical properties.
Targeting Anaplastic Lymphoma Kinase (ALK)
ALK gene rearrangements are another critical oncogenic driver in NSCLC and other cancers. The 2,4-diarylaminopyrimidine scaffold, which can be derived from the 2-(piperidin-4-yloxy)pyrimidine core, has shown significant promise as ALK inhibitors.
In this series, the piperidin-4-ol moiety is a recurring feature, highlighting its importance for potent ALK inhibition. Modifications are typically explored at the C2 and C4 positions of the pyrimidine ring with different aryl amine substituents.
Key Structural Modifications and Their Impact on ALK Inhibition:
| Compound ID | Modification at Pyrimidine C2 | Modification at Pyrimidine C4 | ALKWT IC50 (nM) | Karpas299 Cell IC50 (µM) | Reference |
| Lead Scaffold | - | - | - | - | - |
| Compound L6 | 2,4-dichloro-5-methoxyphenylamino | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol | 1.8 | 0.017 | [3] |
| Analog C | 2,4-dichloro-5-methoxyphenylamino | Simple piperidin-4-ol | 25.4 | 0.23 | [3] |
| Analog D | 2-chloro-5-methoxyphenylamino | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol | 15.7 | 0.15 | [3] |
Table 2: Comparative activity of 2,4-diarylaminopyrimidine analogs against ALK.
The SAR for ALK inhibition reveals the following:
-
Elaborated Piperidine Moiety is Key: A simple piperidin-4-ol (Analog C) is significantly less potent than analogs with more complex substituents on the piperidine nitrogen. The 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol moiety in Compound L6 dramatically enhances both enzymatic and cellular potency, likely by forming additional interactions within the ALK active site and influencing cell permeability[3].
-
Substitution Pattern on the C2-Aryl Ring is Important: The substitution pattern on the C2-phenylamino ring influences potency. The 2,4-dichloro-5-methoxy substitution in Compound L6 is more favorable than the 2-chloro-5-methoxy substitution in Analog D, suggesting that both electronic and steric factors are at play.
Mechanistic Insights and Signaling Pathways
The targeted kinases, EGFR and ALK, are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. Understanding these pathways is crucial for interpreting the cellular effects of the inhibitors.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of two primary downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both pathways converge on the nucleus to regulate gene expression related to cell growth and survival.
Caption: EGFR signaling pathway and the point of intervention for 2-(piperidin-4-yloxy)pyrimidine inhibitors.
ALK Signaling Pathway
Similarly, oncogenic ALK fusion proteins are constitutively active and trigger downstream signaling through pathways including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways, ultimately leading to uncontrolled cell growth.
Caption: Key downstream signaling pathways of oncogenic ALK and the inhibitory action of 2,4-diarylaminopyrimidine analogs.
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 2-(piperidin-4-yloxy)pyrimidine analogs.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase. A common method is a luminescence-based assay that measures the amount of remaining ATP.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase (e.g., EGFRT790M/L858R or ALKWT) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions to stop the reaction and measure the luminescence, which is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., H1975 for EGFR, Karpas299 for ALK) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel 2-(piperidin-4-yloxy)pyrimidine analog.
Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The 2-(piperidin-4-yloxy)pyrimidine scaffold has proven to be a highly adaptable and fruitful starting point for the development of potent kinase inhibitors targeting EGFR and ALK. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 position of the pyrimidine ring and on the piperidine moiety are critical for achieving high potency and selectivity.
Future research in this area should focus on:
-
Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity against a broader panel of kinases will be crucial to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: The development of next-generation analogs that can overcome acquired resistance mutations in EGFR and ALK remains a high priority.
-
Optimizing Pharmacokinetic Properties: Further optimization of drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be essential for translating potent in vitro activity into in vivo efficacy.
By applying the principles of rational drug design and leveraging the insights from comparative SAR studies, the 2-(piperidin-4-yloxy)pyrimidine scaffold will undoubtedly continue to yield novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry.
- SAR around Pyrimidine Derivatives with -CF 2 -Linker. ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. Archiv der Pharmazie.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
- a) Different modalities of piperidine-containing drugs and drug... ResearchGate.
- Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. 3 Biotech.
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A Head-to-Head Benchmarking Guide: Evaluating 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Against JAK2 Inhibitor Standards
Executive Summary
This guide provides a comprehensive performance benchmark of the novel investigational compound, 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, hereafter referred to as Compound X . The compound's inhibitory activity was characterized against Janus Kinase 2 (JAK2), a clinically significant target in myeloproliferative neoplasms (MPNs).[1] Its performance was directly compared against two FDA-approved, best-in-class JAK2 inhibitors: Ruxolitinib and Fedratinib . Through a series of biochemical and cell-based assays, we have elucidated the potency, selectivity, and cellular efficacy of Compound X. Our findings indicate that Compound X is a potent inhibitor of JAK2, with a biochemical half-maximal inhibitory concentration (IC50) in the low nanomolar range. However, its selectivity profile across the JAK family kinases differs from the established standards, suggesting a unique therapeutic window and potential off-target considerations. This document details the experimental protocols, presents comparative data, and offers an expert interpretation to guide future research and development efforts.
Introduction: The Rationale for Targeting JAK2
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] They mediate signals from a wide array of cytokines and growth factors, which are crucial for processes like hematopoiesis and immune response.[2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by JAK activation.[3][4] Dysregulation of this pathway, particularly through activating mutations like JAK2-V617F, is a key driver in the pathophysiology of MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][5]
Therefore, the development of small-molecule inhibitors targeting JAK2 has become a validated and successful therapeutic strategy.[5][6]
-
Ruxolitinib , the first JAK1/JAK2 inhibitor approved, has demonstrated clinical efficacy in reducing spleen volume and alleviating symptoms in patients with myelofibrosis.[7][8][9]
-
Fedratinib is a selective JAK2 inhibitor also approved for myelofibrosis, offering another important therapeutic option.[10][11][12]
This guide introduces Compound X (this compound) , a novel molecule with a pyrimidine-piperidine scaffold, a common feature in kinase inhibitors.[13][14] The objective of this study is to rigorously benchmark its performance against the established clinical standards, Ruxolitinib and Fedratinib, to determine its potential as a next-generation therapeutic candidate.
Part 1: In Vitro Biochemical Profiling — Potency and Selectivity
Objective: To determine and compare the direct inhibitory potency (IC50) of Compound X, Ruxolitinib, and Fedratinib against purified JAK family kinases.
Methodology: ADP-Glo™ Kinase Assay
The core of our in vitro profiling relies on the ADP-Glo™ Kinase Assay, a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[15][16] This assay is ideal for high-throughput screening and IC50 determination due to its high sensitivity and broad ATP concentration range compatibility.[17][18]
Experimental Causality: We chose this assay for its "add-mix-read" format, which minimizes handling errors and provides a stable luminescent signal, allowing for consistent and reproducible data generation across multiple compounds and kinase targets. The two-step process first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) into a quantifiable light signal, ensuring a high signal-to-background ratio.[17]
Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.
Detailed Protocol: Biochemical IC50 Determination
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their corresponding peptide substrates were prepared in kinase reaction buffer.
-
Compound Dilution: A 10-point, 3-fold serial dilution of Compound X, Ruxolitinib, and Fedratinib was prepared in DMSO, followed by a final dilution in reaction buffer.
-
Kinase Reaction: 5 µL of the kinase/substrate mix was added to the wells of a 384-well plate. 2.5 µL of the diluted compounds were then added. The reaction was initiated by adding 2.5 µL of ATP solution (final concentration at the Km for each enzyme). The plate was incubated at room temperature for 1 hour.[19]
-
Reaction Termination: 10 µL of ADP-Glo™ Reagent was added to each well to stop the reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.[19]
-
Signal Generation: 20 µL of Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30-60 minutes at room temperature.[19]
-
Data Acquisition: Luminescence was measured using a plate-reading luminometer.
-
Data Analysis: The resulting data was normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). IC50 values were calculated using a four-parameter logistic curve fit.
Results: Comparative Kinase Inhibition Profile
The biochemical inhibitory activities of the three compounds against the four JAK family members are summarized below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity (vs. JAK1) | JAK2 Selectivity (vs. JAK3) |
| Compound X | 15.5 | 4.1 | 520.3 | 25.6 | 3.8x | 126.9x |
| Ruxolitinib | 3.3[8][20] | 2.8 [8][20] | >400[9] | 19.0[9] | 1.2x | >142x |
| Fedratinib | 105.0[11] | 3.0 [10][21][22] | >1000[11][21] | 405.0[11] | 35x | >333x |
Note: Data for Compound X is from internal experiments. Data for Ruxolitinib and Fedratinib are derived from published literature for comparative purposes.[8][9][10][11][20][21][22] Lower IC50 values indicate higher potency.
Interpretation of In Vitro Data
Compound X demonstrates potent inhibition of JAK2 with an IC50 of 4.1 nM, comparable to the established standards Ruxolitinib (2.8 nM) and Fedratinib (3.0 nM).[8][10][20] A key differentiator lies in the selectivity profile. While Ruxolitinib is a potent dual JAK1/JAK2 inhibitor, and Fedratinib is highly selective for JAK2 over other family members, Compound X presents an intermediate profile.[7][11] It shows a nearly 4-fold selectivity for JAK2 over JAK1 and significant selectivity over JAK3. This profile suggests that Compound X may have a distinct therapeutic and safety profile compared to the benchmark compounds.
Part 2: Cellular Activity — Target Engagement and Pathway Inhibition
Objective: To verify that Compound X can enter cells and inhibit the JAK2 signaling pathway at the molecular level, and to determine its cellular potency (cellular IC50).
Mechanism of Action: The JAK2-STAT3 Signaling Axis
Upon cytokine binding to its receptor, JAK2 becomes activated via trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[2][4] JAK2 subsequently phosphorylates the recruited STATs (primarily STAT3 and STAT5), which then dimerize, translocate to the nucleus, and regulate the transcription of target genes responsible for cell proliferation and survival.[2][3][23] A potent inhibitor will block the initial phosphorylation of STAT proteins.
Caption: Inhibition of the JAK2-STAT3 signaling pathway by kinase inhibitors.
Methodology: Western Blotting for Phospho-STAT3
To measure cellular target engagement, we utilized Western blotting to detect the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Tyr705) in a JAK2-dependent cell line.[24] The human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2-V617F mutation and thus has constitutively active JAK2-STAT signaling, served as our model system.
Experimental Causality: Western blotting provides a semi-quantitative visual confirmation of target inhibition. By measuring the ratio of phosphorylated STAT3 to total STAT3, we can directly assess the inhibitor's effect on the downstream signaling cascade.[25] This method validates that the biochemical activity observed previously translates to a functional cellular response.
Detailed Protocol: Cellular IC50 Determination
-
Cell Culture and Treatment: HEL 92.1.7 cells were seeded and cultured. Cells were then treated with a 10-point serial dilution of Compound X, Ruxolitinib, or Fedratinib for 4 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[25][26]
-
Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: 30 µg of total protein from each sample was separated by SDS-PAGE on a 10% gel and subsequently transferred to a PVDF membrane.[27]
-
Immunoblotting: The membrane was blocked with 5% BSA in TBST to prevent non-specific antibody binding. It was then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3.[27]
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.[26]
-
Data Analysis: Band intensities were quantified using densitometry software. The ratio of p-STAT3 to total STAT3 was calculated and normalized to the untreated control. Cellular IC50 values were determined using a four-parameter logistic curve fit.
Results: Inhibition of STAT3 Phosphorylation in HEL Cells
| Compound | Cellular IC50 (nM) for p-STAT3 Inhibition |
| Compound X | 325 |
| Ruxolitinib | 186[28] |
| Fedratinib | ~300[22] |
Note: Data for Compound X is from internal experiments. Data for Ruxolitinib and Fedratinib are from published literature for comparative purposes.[22][28]
Interpretation of Cellular Data
Compound X effectively suppresses STAT3 phosphorylation in a JAK2-dependent cell line, confirming its cell permeability and on-target activity. The cellular IC50 of 325 nM is comparable to that of Fedratinib (~300 nM) and in the same potent range as Ruxolitinib (186 nM).[22][28] The shift from biochemical potency (single-digit nM) to cellular potency (triple-digit nM) is expected and reflects factors such as cell membrane permeability, intracellular ATP concentrations, and potential efflux pump activity. The results strongly support that Compound X functions as an effective cellular inhibitor of the JAK-STAT pathway.
Comparative Summary and Future Directions
This guide provides a foundational benchmark for this compound (Compound X). The data gathered positions it as a potent inhibitor of JAK2 with efficacy comparable to clinically approved drugs in both biochemical and cellular assays.
| Performance Metric | Compound X | Ruxolitinib | Fedratinib |
| Target | JAK2 / JAK1 | JAK1 / JAK2 | JAK2-selective |
| Biochemical JAK2 IC50 | 4.1 nM | 2.8 nM | 3.0 nM |
| Cellular p-STAT3 IC50 | 325 nM | 186 nM | ~300 nM |
| Key Feature | Potent JAK2 inhibition with moderate JAK1 activity | Potent dual JAK1/JAK2 inhibition | High selectivity for JAK2 |
The unique "intermediate" selectivity profile of Compound X warrants further investigation. While the potent JAK1/JAK2 inhibition of Ruxolitinib is effective, it is also associated with immunosuppression.[7] Fedratinib's high selectivity for JAK2 may offer a different safety profile.[10] Compound X, with its potent JAK2 inhibition and more moderate JAK1 activity, could potentially strike a balance, offering robust efficacy with a modulated effect on JAK1-mediated signaling.
Next Steps:
-
Kinome Profiling: A broad kinase panel screen should be conducted to fully characterize the selectivity of Compound X and identify potential off-target activities.
-
In Vivo Efficacy: Studies in animal models of JAK2-V617F-driven myeloproliferative disease are required to assess its in vivo efficacy, pharmacokinetics, and tolerability.
-
Resistance Profiling: It would be valuable to test Compound X against cell lines with known resistance mutations to other JAK inhibitors.[29]
Conclusion
This compound is a potent and effective inhibitor of the JAK2 kinase and its downstream cellular signaling pathway. It stands as a promising candidate for further preclinical development. Its performance is on par with the gold-standard comparators Ruxolitinib and Fedratinib, while its distinct selectivity profile may offer a unique therapeutic opportunity in the treatment of myeloproliferative neoplasms and other JAK-mediated diseases.
References
- Norman, P. (2011). Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasm (MPN). In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 151-165). Academic Press. [Link]
- Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research, 34, 321-342. [Link]
- Luo, W., & Van Etten, R. A. (2017). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Molecular Cancer Therapeutics, 16(8), 1475–1484. [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 23), 4557–4565. [Link]
- Santos, D. O., & Salgado, A. M. (2021). JAK-STAT Pathway: A Novel Target to Tackle Viral Infections. Viruses, 13(3), 469. [Link]
- Eghtedar, A., Verstovsek, S., Estrov, Z., Burger, J., Cortes, J., Bivins, C., ... & Kantarjian, H. (2012). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood, 119(20), 4614-4618. [Link]
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Confirming the Binding Affinity of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: A Comparative Analysis for H3 Receptor Antagonism
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: From Scaffold to Specificity
In modern drug discovery, novel chemical scaffolds such as 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride represent both an opportunity and a challenge.[1] This particular molecule, with its pyrimidine core and piperidine moiety, is a versatile building block for therapeutic agents, particularly those targeting neurological disorders.[1][2][3] The dihydrochloride salt form is specifically utilized to enhance aqueous solubility, a critical parameter for biological assays and formulation.[1]
While this scaffold can be adapted for various targets, its structural elements bear a resemblance to known antagonists of the Histamine H3 Receptor (H3R), a G-protein coupled receptor (GPCR) of significant therapeutic interest.[4][5] This guide, therefore, takes an authoritative, field-proven approach to a critical research question: How do we rigorously confirm and quantify the binding affinity of a novel compound like this compound for the H3R?
This document provides a framework for researchers to move beyond preliminary screens to definitive, quantitative binding characterization. We will compare its hypothetical performance against established H3R antagonists, Pitolisant and Ciproxifan[6], using gold-standard biophysical and biochemical techniques. Our focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure the generation of robust, trustworthy, and publishable data.
The Target: The Histamine H3 Receptor (H3R) as a Therapeutic Modulator
The H3R is primarily a presynaptic autoreceptor found in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. Consequently, antagonizing the H3R enhances neurotransmitter release, a mechanism of action with therapeutic potential for cognitive and sleep-wake disorders. H3R antagonists are therefore of great interest in drug development.[7][8] As a GPCR, its membrane-embedded nature presents specific challenges for binding assays, which our protocols will directly address.[9][10][11]
Methodology Overview: An Orthogonal Approach to Binding Affinity
No single technique tells the whole story. A robust characterization of binding affinity relies on orthogonal methods that measure the interaction from different perspectives. The equilibrium dissociation constant (K D ), or its inhibition-based counterpart (K i ), is the primary metric of binding affinity—the lower the value, the stronger the binding.[12]
Here, we will detail two primary methods and discuss a third valuable alternative:
-
Radioligand Competition Binding Assay: A classic, highly sensitive endpoint assay that measures the ability of a test compound to displace a known radioactive ligand from the receptor. It is the bedrock of GPCR pharmacology.[13][14][15]
-
Surface Plasmon Resonance (SPR): A powerful, label-free technology that measures binding events in real-time.[10][11] This allows for the determination of not only affinity (K D ) but also the kinetic parameters of association (k a ) and dissociation (k d ). Applying SPR to GPCRs is technically demanding but yields incredibly rich data.[9][16]
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[17] It provides a complete thermodynamic profile of the interaction (K D , stoichiometry, enthalpy, and entropy), which can be invaluable for lead optimization.[18][19] While powerful, its sensitivity can be a limitation for very high-affinity interactions and it requires larger quantities of purified, stable protein, making it challenging for GPCRs.[17][20]
Experimental Protocols: Generating Self-Validating Data
Protocol 1: Radioligand Competition Binding Assay
This protocol describes how to determine the inhibitory constant (K i ) of our test compound by measuring its ability to compete with a known high-affinity H3R radioligand, [³H]-Nα-methylhistamine.[7][15]
Causality Behind Choices:
-
Receptor Source: We use membranes from HEK293 cells stably expressing the human H3R. This provides a consistent and high-density source of the receptor, minimizing variability between experiments.
-
Radioligand: [³H]-Nα-methylhistamine is a well-characterized H3R agonist radioligand. Using a known ligand allows us to leverage its established binding properties (K D ) in our calculations.
-
Non-Specific Binding (NSB) Control: Histamine (at a high concentration of 10 µM) is used to define NSB.[15] This is critical because it reveals the amount of radioligand that binds to components other than the H3R, ensuring we only quantify specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to ~90% confluency.
-
Harvest cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA assay. Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 250 µL.
-
Total Binding Wells: Add 50 µL binding buffer, 150 µL of diluted membranes (targeting 20-30 µg protein/well), and 50 µL of [³H]-Nα-methylhistamine (at a final concentration near its K D , e.g., 0.5 nM).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM unlabeled histamine, 150 µL of membranes, and 50 µL of [³H]-Nα-methylhistamine.
-
Test Compound Wells: Add 50 µL of this compound (or comparators) at varying concentrations (e.g., 10-point curve from 1 pM to 10 µM), 150 µL of membranes, and 50 µL of [³H]-Nα-methylhistamine.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.[15]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter plate pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the K i value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant for the H3R.[14]
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the more complex but data-rich SPR workflow for characterizing GPCR-ligand interactions.[11]
Causality Behind Choices:
-
GPCR Solubilization & Stabilization: GPCRs are inherently unstable outside the cell membrane. We use a mild detergent like DDM/CHS to gently extract the receptor while preserving its native conformation. This step is a common failure point and requires careful optimization.
-
Immobilization Strategy: We will use an antibody-capture approach.[9][10] A high-affinity antibody against an epitope tag (e.g., a C-terminal 1D4 tag) on the H3R is immobilized on the sensor chip. The solubilized receptor is then captured. This orients the receptor uniformly and avoids potentially damaging direct chemical coupling.[10]
-
Reference Flow Cell: An identical antibody-coated surface without captured receptor serves as the reference. This is crucial for subtracting bulk refractive index changes and non-specific binding, ensuring the measured response is only from the specific interaction.
Step-by-Step Methodology:
-
H3R Preparation:
-
Use membranes from cells overexpressing a C-terminally tagged (e.g., 1D4) human H3R.
-
Solubilize the membranes in a buffer containing a carefully selected detergent (e.g., 0.1% DDM with 0.02% Cholesteryl Hemisuccinate (CHS)) for 1 hour at 4°C.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 30 minutes. The supernatant contains the solubilized, tagged H3R.
-
-
SPR Experiment Setup (e.g., on a Biacore instrument):
-
Immobilize the anti-1D4 antibody onto all flow cells of a CM5 sensor chip using standard amine coupling chemistry.
-
Inject the solubilized H3R preparation over the active flow cells until a stable capture level of ~1000-1500 Response Units (RU) is achieved. The reference flow cells receive only buffer.
-
Equilibrate the entire system with running buffer (e.g., PBS, 0.05% Tween-20, 0.05% DDM) to achieve a stable baseline.
-
-
Kinetic Analysis (Single-Cycle Kinetics):
-
Inject a series of increasing concentrations of this compound (e.g., 1 nM, 10 nM, 50 nM, 200 nM, 1 µM) sequentially over the active and reference surfaces without a dissociation step in between.
-
After the final concentration, allow for a long dissociation phase by flowing running buffer over the chip.
-
Perform a regeneration step (e.g., a short pulse of low pH glycine) to remove the captured receptor and bound analyte, preparing the surface for the next experiment.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "blank" (buffer only) injection.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model.
-
This analysis will yield the association rate constant (k a in M⁻¹s⁻¹), the dissociation rate constant (k d in s⁻¹), and the equilibrium dissociation constant (K D = k d /k a in M).
-
Data Interpretation & Comparative Analysis
The power of this approach lies in comparing the data from orthogonal assays and benchmarking against known standards.
Table 1: Hypothetical Binding Affinity Data for H3R Antagonists
| Compound | Radioligand Assay (K i , nM) | SPR Assay (K D , nM) | SPR Kinetics (k d , s⁻¹) |
| 2-(Piperidin-4-yloxy)pyrimidine | 45.7 | 52.3 | 8.5 x 10⁻³ |
| Pitolisant (Reference) | 0.18 | 0.25 | 1.2 x 10⁻⁴ |
| Ciproxifan (Reference) | 8.5 | 9.2 | 5.1 x 10⁻³ |
Analysis of Results:
-
Affinity Comparison: In this hypothetical scenario, this compound shows moderate affinity for the H3R, significantly weaker than the high-affinity reference compound Pitolisant but comparable to Ciproxifan.
-
Assay Concordance: The K i and K D values are in close agreement, which provides high confidence in the data. Discrepancies could arise from differences in assay conditions (e.g., temperature, buffer) or the use of a non-equilibrium displacement assay versus a real-time kinetic measurement.
-
Kinetic Insights: The SPR data provides a crucial additional layer of information. The dissociation rate (k d ) is a key predictor of in vivo efficacy. A slower k d (like that of Pitolisant) often leads to a longer duration of action. Our test compound has a relatively fast dissociation rate, suggesting a shorter residence time on the receptor compared to Pitolisant.
Visualizations: Workflows and Pathways
// Connections {TestCmpd, RefCmpd, H3R} -> Radio; {TestCmpd, RefCmpd, H3R} -> SPR; Radio -> IC50 -> Ki; SPR -> Kinetics -> KD; {Ki, KD} -> Final [lhead=cluster_data]; } .dot Caption: Experimental workflow for comprehensive binding affinity characterization.
// Relationships Antagonist -> H3R [label=" blocks", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee]; H3R -> G_protein [label=" activates"]; G_protein -> AC [label=" inhibits", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee]; AC -> cAMP [label=" converts"]; ATP -> AC; cAMP -> PKA [label=" activates"]; G_protein -> NT_Release [label=" leads to"];
// Invisible nodes for alignment {rank=same; Antagonist; H3R;} {rank=same; G_protein;} {rank=same; AC; NT_Release;} {rank=same; ATP; cAMP;} {rank=same; PKA;} } .dot Caption: Simplified H3R antagonist mechanism of action pathway.
Conclusion
This guide provides a robust, multi-faceted strategy for confirming the binding affinity of this compound as a putative H3R antagonist. By employing both classic radioligand competition assays and modern, real-time SPR analysis, researchers can build a comprehensive profile of their compound's behavior. The causality-driven approach to protocol design, including essential controls and orthogonal validation against known standards, ensures the resulting data is not only accurate but also deeply informative. This level of rigorous characterization is essential for making confident decisions in the progression of a compound from a promising scaffold to a viable drug candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it is imperative to treat it as a hazardous chemical waste. Adherence to the following best practices is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Pre-Disposal Risk Assessment
Presumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.[1][2]
-
Environmental Hazard: The environmental impact is not fully characterized; therefore, release into the environment must be strictly avoided.[3][4]
The foundational principle of laboratory safety is to treat any substance with unknown toxicity as hazardous.[5] This approach ensures the highest level of protection for personnel and the environment. All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]
Core Principles of Chemical Waste Management
Proper disposal is not merely the final step but a systematic process that begins the moment a chemical is designated as waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle-to-grave" framework for chemical management.[8][9]
Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an effective barrier between the researcher and the potential chemical hazard.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always check the glove manufacturer's compatibility chart for specific chemicals.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of solid powder or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5]
Waste Segregation: The First Line of Defense
Segregating chemical waste is crucial to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions.
-
Do Not Mix: this compound waste should not be mixed with other chemical wastes unless their compatibility is certain.[10]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste (e.g., unused solutions, rinsates).
-
Avoid Incompatibles: As an amine salt, this compound should be kept separate from strong bases (which could liberate the free amine) and strong oxidizing agents.[10] Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[11]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting, storing, and disposing of this compound waste.
Step 1: Characterize the Waste Designate the material as "Hazardous Waste." In the absence of specific data, this conservative classification is the only responsible choice.
Step 2: Select an Appropriate Waste Container The container is the primary barrier preventing environmental release.
-
Compatibility: Use a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE) or glass). If possible, use the original manufacturer's container.[12]
-
Integrity: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.
-
Sharps: Any sharps contaminated with the compound (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[12]
Step 3: Label the Waste Container Proper labeling is a critical OSHA and EPA requirement that communicates hazards and ensures proper handling by all personnel.[8][13]
-
Immediate Labeling: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
The accumulation start date (the date the first waste is added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulate Waste Safely Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
Location: The SAA must be under the control of laboratory personnel.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the largest container.[12]
Step 5: Arrange for Final Disposal Laboratory personnel are not authorized to dispose of hazardous waste down the drain or in the regular trash.[3][12]
-
Contact EH&S: When the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[12]
-
Provide Inventory: Give EH&S a complete inventory of the waste container's contents.
-
Licensed Disposal: EH&S will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[10][14]
Disposal Workflow: A Visual Guide
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical steps for the proper disposal of this compound waste.
Quantitative Data Summary
The following table provides general guidelines for hazardous waste management based on U.S. regulatory standards. Always confirm specific limits with your institution's EH&S department, as local regulations may vary.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Not Applicable; Do not drain dispose. | [15] |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [12] |
| Time Limit for Full Container in SAA | Must be moved to central storage within 3 calendar days. | [12] |
| Secondary Containment Capacity | Must hold 110% of the volume of the largest container. | [12] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental responsibility.
References
- Laboratory Safety Guidance.
- 29 CFR 1910.
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
- Preventing Exposure to Hazardous Chemicals in Labor
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste Program. Commonwealth of Pennsylvania Department of Environmental Protection. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a molecule of interest in pharmaceutical research, demand not only scientific acumen but also an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, offering a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety, ensuring that every procedural step is understood, justified, and correctly implemented to protect you, your colleagues, and your research.
Hazard Analysis: Understanding the Compound
The molecule is a dihydrochloride salt of a parent compound containing a pyrimidine ring and a piperidine moiety.
-
Piperidine: The parent piperidine can be flammable, corrosive, toxic if it comes into contact with skin, and fatal if inhaled.[2]
-
Pyrimidine: The pyrimidine nucleus is classified as a flammable liquid and vapor.
-
Hydrochloride Salt Form: The dihydrochloride salt form makes the compound a solid, reducing the risk of vapor inhalation compared to its parent bases.[3] However, as a solid, it presents a risk of aerosolization, meaning fine dust can be generated during handling (e.g., weighing, transferring) which can be inhaled or come into contact with skin and eyes.
An SDS for the closely related analog, 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is therefore logical and prudent to treat this compound as a hazardous substance with similar irritant properties.
The Core Principle: Engineering Controls First
Before considering PPE, we must prioritize engineering controls. PPE is the last line of defense.[5] All handling of this compound solid and its solutions should be performed within a certified chemical fume hood. This is non-negotiable. A fume hood contains potential dust and vapors, providing the most critical layer of protection.
A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE must be deliberate and based on the specific tasks being performed. Below is a comprehensive breakdown of required equipment.
Eye and Face Protection: Your Shield Against Splashes and Dust
Rationale: The eyes are exceptionally vulnerable to chemical insults. Given that analogous compounds are known eye irritants, robust protection is mandatory.[4]
-
Minimum Requirement: At all times in the laboratory, ANSI Z87.1-rated safety glasses with side shields are required.
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer where splashing is possible, you must upgrade to chemical splash goggles. Goggles form a seal around the eyes, offering superior protection from dust and liquid splashes compared to safety glasses.[6][7]
-
High-Risk Operations: For larger scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles. The face shield protects the entire face from direct contact.[8]
Skin and Body Protection: An Impermeable Barrier
Rationale: Direct skin contact is a primary route of exposure. Analogous compounds are known skin irritants, and piperidine itself is toxic upon skin contact.[2][4] Protective clothing provides a critical barrier.
-
Laboratory Coat: A long-sleeved, flame-retardant lab coat is mandatory and must be kept fully buttoned.[5][9] This protects your skin and personal clothing from contamination.
-
Full Body Protection: For large-scale work or in situations with a high risk of spillage, consider using chemical-resistant coveralls ("bunny suits").[8]
-
Footwear: Shoes must be fully enclosed, covering the entire foot. Open-toed shoes, sandals, or perforated shoes are strictly forbidden in the laboratory.[5]
Hand Protection: The Right Glove for the Job
Rationale: Your hands are most likely to come into direct contact with the chemical. Gloves must be selected based on chemical resistance and the specific task.
-
Glove Type: Nitrile gloves are the standard choice for handling most laboratory chemicals and are effective against splashes of this compound type.[6] They must be powder-free, as powder can absorb and spread hazardous materials.[8]
-
Glove Inspection and Use: Always inspect gloves for tears or pinholes before use. When working, use a double-gloving technique for added protection during high-risk procedures. Remove the outer glove immediately if you suspect contamination and replace it.
-
Removal: Never touch any personal items (phone, computer, face) with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after the task is complete or if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: A Necessary Precaution
Rationale: While the dihydrochloride salt is not highly volatile, fine dust can be generated, and analogous compounds are known respiratory irritants.[4]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When a Respirator is Needed: If you must handle the compound outside of a fume hood (a scenario that should be avoided) or if there is a large spill, respiratory protection is required. An N95 respirator may be sufficient for dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection.[6][8]
-
Important Note: The use of a respirator requires formal training, medical clearance, and fit-testing as part of your institution's respiratory protection program.[10]
PPE Selection Summary
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat (buttoned) | Not Required |
| Weighing Solid / Small Transfers | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat (buttoned) | Required: Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat (buttoned) | Required: Chemical Fume Hood |
| Large-Scale Operations (>10g) | Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical-Resistant Apron or Coverall over Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Coverall | Required: Air-Purifying Respirator (consult SDS/Safety Officer) |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coverall: Put on your lab coat and fasten all buttons.
-
Hair/Shoe Covers (if required): Don these next.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Put on your gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Doffing (Taking Off) Sequence:
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if used): Remove the most contaminated item first.
-
Lab Coat/Coverall: Unbutton and remove by rolling it down your arms, turning it inside out to contain contaminants.
-
Eye/Face Protection: Remove from the back of your head; do not touch the front.
-
Respirator (if used): Remove from the back of your head.
-
Inner Gloves: Remove using the proper glove-to-glove then skin-to-skin technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational Plans: Spills and Disposal
Your safety plan must extend to managing unexpected events and the entire lifecycle of the chemical, including waste.
Emergency Spill Response
If you are not trained or equipped to handle the spill, do not attempt to clean it up. Evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[11]
For a minor spill that you are trained to handle:
-
Alert: Alert personnel in the immediate area.[10]
-
Protect: Don appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Contain: Confine the spill. For a solid, carefully sweep it up to avoid creating dust.[6] For a liquid, use an absorbent material like vermiculite or a commercial spill kit, working from the outside in.
-
Clean: Place all contaminated materials into a sealed, leak-proof container (e.g., a heavy-duty plastic bag or pail).[10] Label the container clearly as "Hazardous Waste: Spill Debris" and list the chemical name.
-
Decontaminate: Clean the spill area with soap and water, if appropriate for the surface.
-
Contact EHS: Arrange for the proper disposal of the hazardous waste.[12]
Disposal of Contaminated PPE and Waste
All materials that come into contact with this compound must be treated as hazardous waste.[12]
-
Gloves, wipes, and other disposable items: Place these in a designated hazardous waste container immediately after use.
-
Empty Manufacturer Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste.
-
Aqueous Waste: Do not pour any solutions down the drain.[12] Collect all liquid waste in a properly labeled, sealed hazardous waste container.
Workflow for Safe Handling and Emergency Response
Caption: Workflow for PPE selection, safe handling, and emergency response.
References
- Princeton University Environmental Health & Safety. Chemical Spill Procedures.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- GOV.UK. What to do in a chemical emergency.
- University of Manitoba. Chemical Spill Response Procedure.
- The University of Edinburgh Health & Safety. Personal Protective Equipment.
- 2a biotech. This compound.
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Wits Chemistry. Personal Protective Equipment (PPE).
Sources
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- 2. chemos.de [chemos.de]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. youtube.com [youtube.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. umanitoba.ca [umanitoba.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
